12-Heptacosanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H56O |
|---|---|
Molecular Weight |
396.7 g/mol |
IUPAC Name |
heptacosan-12-ol |
InChI |
InChI=1S/C27H56O/c1-3-5-7-9-11-13-14-15-16-18-20-22-24-26-27(28)25-23-21-19-17-12-10-8-6-4-2/h27-28H,3-26H2,1-2H3 |
InChI Key |
KXAICBKQXBVWDJ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Role of 12-Heptacosanol in Plant Waxes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
November 2025
Executive Summary
Plant cuticular waxes form a critical protective barrier against a multitude of environmental stressors. Among the complex mixture of lipids that constitute this layer, very-long-chain fatty alcohols, including secondary alcohols, play a significant, yet not fully elucidated, role. This technical guide provides a comprehensive overview of the biological role of 12-Heptacosanol, a C27 secondary alcohol, within the broader context of long-chain secondary alcohols in plant waxes. While specific research on this compound is limited, this document synthesizes the current understanding of the biosynthesis, potential functions, and quantitative occurrence of this class of compounds. Detailed experimental protocols for the extraction and analysis of plant waxes are provided, alongside a visualization of the proposed biosynthetic pathway, to serve as a valuable resource for researchers in the fields of plant biology, natural product chemistry, and drug development.
Introduction: The Protective Shield of Plant Waxes
The aerial surfaces of terrestrial plants are covered by a hydrophobic layer known as the cuticle, which plays a pivotal role in protecting the plant from its environment. This cuticle is composed of a cutin polymer matrix with embedded intracuticular waxes and a surface layer of epicuticular waxes. The composition of these waxes is highly diverse and includes very-long-chain fatty acids (VLCFAs), aldehydes, alkanes, primary and secondary alcohols, ketones, and esters. This complex lipid mixture provides a crucial barrier against non-stomatal water loss, UV radiation, and the entry of pathogens.[1]
Secondary alcohols, characterized by a hydroxyl group attached to a secondary carbon atom within the long aliphatic chain, are significant components of the cuticular wax in many plant species. This compound, a 27-carbon secondary alcohol, falls into this category. While the functions of the major wax components like alkanes and primary alcohols are relatively better understood, the specific biological roles of secondary alcohols, including this compound, are still an active area of research. Their structural properties suggest they contribute to the physical and chemical properties of the wax layer, influencing its crystallinity, permeability, and interactions with the external environment.
Biosynthesis of this compound and Other Long-Chain Secondary Alcohols
The biosynthesis of very-long-chain fatty acids and their derivatives, including secondary alcohols, is a multi-step process primarily occurring in the endoplasmic reticulum of epidermal cells. The current model for the formation of long-chain secondary alcohols in plants, such as this compound, involves the modification of pre-existing very-long-chain alkanes.
The proposed pathway begins with the synthesis of very-long-chain fatty acids (VLCFAs) through the fatty acid elongase (FAE) complex. These VLCFAs are then converted to very-long-chain alkanes (VLCAs) with odd-numbered carbon chains. Subsequently, a key enzyme, the mid-chain alkane hydroxylase 1 (MAH1), a cytochrome P450-dependent monooxygenase, catalyzes the hydroxylation of these alkanes at a mid-chain carbon position to produce secondary alcohols.[2] In Arabidopsis thaliana, the MAH1 enzyme is responsible for the formation of a homologous series of secondary alcohols, including C27 homologs.[1][2]
References
In-depth Technical Guide: 12-Heptacosanol (CAS Number 31849-16-8)
Disclaimer: Publicly available scientific literature and technical data for 12-Heptacosanol (CAS 31849-16-8) are exceedingly limited. This guide provides the available information for this specific isomer and supplements it with data on the closely related and more thoroughly studied 1-Heptacosanol, as well as the broader class of long-chain fatty alcohols (policosanols), to offer a comprehensive overview. It is crucial to note that information presented for related compounds may not be directly applicable to this compound.
Introduction
This compound is a long-chain primary fatty alcohol with the chemical formula C27H56O. As a member of the heptacosanol isomers, it is characterized by a hydroxyl group located on the 12th carbon of a 27-carbon chain. While its isomer, 1-Heptacosanol, is a known constituent of various plant waxes and has been studied for its biological activities, specific research and documentation on this compound are scarce. This guide aims to consolidate the known information on this compound and provide a broader context based on related compounds for researchers, scientists, and drug development professionals.
Physicochemical Properties
Quantitative data for this compound is not well-documented. The basic molecular information is presented below. For comparative purposes, a more detailed table of properties for the well-characterized isomer, 1-Heptacosanol, is also provided.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 31849-16-8 | - |
| Molecular Formula | C27H56O | - |
| Molecular Weight | 396.73 g/mol | - |
Table 2: Physicochemical Properties of 1-Heptacosanol (CAS 2004-39-9) for Comparison
| Property | Value | Source |
| Melting Point | 80-83 °C | [Various chemical suppliers] |
| Boiling Point | 450.36 °C (estimated) | [Chemical database predictions] |
| Density | 0.8682 g/cm³ (estimated) | [Chemical database predictions] |
| Solubility | Insoluble in water; Soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone (B3395972). | [Generic for long-chain alcohols] |
| Appearance | White to off-white powder or crystalline solid | [Various chemical suppliers] |
Synthesis and Purification
Specific experimental protocols for the synthesis and purification of this compound are not detailed in the available literature. However, general methods for the synthesis of long-chain secondary alcohols can be inferred from standard organic chemistry principles, such as the Grignard reaction between an appropriate alkyl magnesium bromide and an aldehyde, followed by acidic workup.
Purification of long-chain fatty alcohols, which are often isolated from natural sources as part of a mixture (policosanols), typically involves the following steps:
-
Extraction: Soxhlet extraction or supercritical fluid extraction from a natural source (e.g., plant waxes, beeswax).
-
Saponification: Hydrolysis of wax esters using an alkali (e.g., potassium hydroxide (B78521) in ethanol) to liberate the free fatty alcohols.
-
Purification: The resulting mixture of fatty alcohols can be purified using techniques such as recrystallization, column chromatography on silica (B1680970) gel, or high-performance liquid chromatography (HPLC).
Spectroscopic Data
A comprehensive search of scientific databases did not yield specific spectroscopic data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for this compound (CAS 31849-16-8). For researchers working on the identification of this compound, it would be necessary to acquire an analytical standard for comparison.
Biological Activity and Signaling Pathways
There is no specific information available regarding the biological activity or associated signaling pathways of this compound. However, the broader class of policosanols, which are mixtures of long-chain aliphatic alcohols including various heptacosanol isomers, has been investigated for several pharmacological effects. The most studied component of policosanol mixtures is octacosanol (B124162) (C28).
Reported biological activities for policosanols, primarily attributed to octacosanol, include:
-
Cholesterol-lowering effects: By inhibiting cholesterol synthesis and enhancing LDL cholesterol catabolism.
-
Antiplatelet activity: Reducing the stickiness of blood platelets.
-
Ergogenic effects: Potentially improving exercise performance and endurance.
-
Cytoprotective and antioxidant properties.
It is important to emphasize that these activities are not confirmed for this compound and would require specific investigation.
Due to the lack of research, there are currently no known signaling pathways in which this compound is implicated.
Experimental Protocols
As no specific experimental protocols for this compound are available, a general workflow for the extraction and analysis of a policosanol mixture from a natural source is provided below. This can serve as a foundational methodology for researchers interested in studying long-chain fatty alcohols.
Objective: To extract, purify, and analyze the long-chain fatty alcohol content from a plant wax sample.
Methodology:
-
Sample Preparation: The plant material is dried and ground into a fine powder.
-
Soxhlet Extraction: The powdered plant material is placed in a thimble and extracted with a suitable organic solvent (e.g., hexane (B92381) or ethanol) for several hours. The solvent is then evaporated under reduced pressure to yield the crude wax extract.
-
Saponification: The crude wax extract is refluxed with a solution of potassium hydroxide in ethanol (B145695) for 2-4 hours to hydrolyze the wax esters into fatty alcohols and potassium salts of fatty acids.
-
Isolation of Unsaponifiable Matter: The reaction mixture is cooled and diluted with water. The unsaponifiable matter, containing the fatty alcohols, is then extracted with a non-polar solvent like diethyl ether or hexane. The organic layer is washed with water until neutral and dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated to yield the crude policosanol mixture. This mixture can be further purified by recrystallization from a suitable solvent (e.g., acetone or methanol) or by column chromatography on silica gel.
-
Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):
-
The purified alcohol fraction is derivatized (e.g., silylated with BSTFA) to increase volatility.
-
The derivatized sample is injected into a GC-MS system.
-
GC conditions: A capillary column suitable for high-temperature analysis (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a lower temperature (e.g., 150°C) to a high temperature (e.g., 320°C) to separate the different chain-length alcohols.
-
MS conditions: Electron ionization (EI) at 70 eV is typically used. Mass spectra are recorded over a suitable mass range (e.g., m/z 50-800).
-
Identification of individual alcohols, including any heptacosanol isomers, is achieved by comparing their retention times and mass fragmentation patterns with those of authentic standards and library data.
-
Visualizations
Caption: General workflow for the extraction and analysis of this compound.
Conclusion
This compound remains a poorly characterized compound within the family of long-chain fatty alcohols. While its basic molecular identity is established, a significant data gap exists regarding its physicochemical properties, spectroscopic profile, synthesis, and biological functions. Future research is necessary to isolate or synthesize and subsequently characterize this compound to determine its unique properties and potential applications. For now, researchers must rely on data from its isomers and the broader class of policosanols as a preliminary guide, with the critical understanding that these are not direct substitutes.
An In-depth Technical Guide to 12-Heptacosanol: Properties, Protocols, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Heptacosanol, a long-chain secondary fatty alcohol, belongs to a class of compounds with growing interest in various scientific fields, including pharmaceuticals and materials science. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of specific experimental data for this particular isomer, this document also presents inferred properties and generalized experimental protocols based on the well-understood chemistry of long-chain fatty alcohols. This guide aims to serve as a foundational resource for researchers and professionals engaged in the study and application of this compound, facilitating further investigation into its potential therapeutic and industrial uses.
Introduction
Fatty alcohols are aliphatic alcohols derived from fats and oils, characterized by a hydroxyl group attached to a long hydrocarbon chain. They are broadly classified into primary and secondary alcohols based on the position of the hydroxyl group. While primary fatty alcohols have been extensively studied and utilized, secondary fatty alcohols such as this compound remain a relatively unexplored class of molecules. This compound, with its 27-carbon backbone and a hydroxyl group at the 12th position, possesses unique structural features that may confer distinct physical, chemical, and biological properties. This guide synthesizes the available information on this compound and provides a framework for its further scientific exploration.
Physical and Chemical Properties
Quantitative data specifically for this compound is sparse in publicly accessible literature. The following tables summarize the known and estimated properties of this compound, with comparisons to its primary isomer, 1-Heptacosanol, where available.
Table 1: General Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₂₇H₅₆O | [1][2] |
| Molecular Weight | 396.73 g/mol | [1] |
| CAS Number | 31849-16-8 | [1][2] |
Table 2: Estimated Physical Properties of Heptacosanol Isomers
| Property | This compound (Estimated) | 1-Heptacosanol (Experimental) | Source |
| Melting Point (°C) | Not available | 81-83 | - |
| Boiling Point (°C) | Not available | 420.20 (estimated) | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents like chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[4] | Soluble in chloroform. | |
| Appearance | Likely a white, waxy solid at room temperature. | Powder | [5] |
Experimental Protocols
Synthesis of this compound: A Hypothetical Grignard Reaction
A common method for the synthesis of secondary alcohols is the Grignard reaction. A possible route for this compound is outlined below:
-
Grignard Reagent Formation: React 1-bromoundecane (B50512) with magnesium turnings in anhydrous diethyl ether to form undecylmagnesium bromide.
-
Reaction with Aldehyde: Add hexadecanal (B134135) to the Grignard reagent solution dropwise with constant stirring under an inert atmosphere. The reaction mixture is typically refluxed for several hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane (B92381) as the eluent.
Characterization Methods
The synthesized this compound should be characterized using standard spectroscopic techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a multiplet around 3.6 ppm corresponding to the proton on the carbon bearing the hydroxyl group, a broad singlet for the hydroxyl proton, and overlapping multiplets for the methylene (B1212753) and methyl protons of the long alkyl chains.
-
¹³C NMR: The spectrum should show a signal for the carbon attached to the hydroxyl group in the range of 70-80 ppm, along with a series of signals for the other carbons in the aliphatic chains.
-
-
Infrared (IR) Spectroscopy:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol.
-
Strong C-H stretching vibrations are expected in the 2850-2960 cm⁻¹ region.
-
A C-O stretching vibration should be observable in the 1050-1260 cm⁻¹ range.[6]
-
-
Mass Spectrometry (MS):
-
Electron ionization (EI) mass spectrometry would likely show a weak or absent molecular ion peak (M⁺) at m/z 396.73.
-
Characteristic fragmentation patterns for long-chain alcohols would be expected, including the loss of water (M-18) and cleavage of the C-C bonds adjacent to the hydroxyl group.
-
Potential Biological Activities and Signaling Pathways
While no specific biological activities have been reported for this compound, long-chain fatty alcohols, in general, are known to possess antimicrobial and anti-inflammatory properties.[7] The position of the hydroxyl group in secondary alcohols can influence their interaction with biological membranes and cellular targets, suggesting that this compound may exhibit a unique bioactivity profile.
A plausible anti-inflammatory mechanism for fatty alcohols involves the modulation of inflammatory signaling pathways. For instance, they may interfere with the Toll-like receptor 4 (TLR4) signaling cascade, which is activated by lipopolysaccharide (LPS) and leads to the production of pro-inflammatory mediators.
Conclusion and Future Directions
This compound is a long-chain secondary fatty alcohol with largely uncharacterized properties. This technical guide has compiled the available information and provided a framework for its synthesis and characterization based on established chemical principles. The potential for unique biological activities, stemming from its specific isomeric structure, warrants further investigation. Future research should focus on the development of efficient synthetic routes, comprehensive characterization of its physicochemical properties, and screening for a range of biological activities. Such studies will be crucial in unlocking the potential of this compound for applications in drug development and other scientific disciplines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Page loading... [guidechem.com]
- 3. 1-heptacosanol, 2004-39-9 [thegoodscentscompany.com]
- 4. 1-Heptacosanol | CAS:2004-39-9 | Manufacturer ChemFaces [chemfaces.com]
- 5. 1-Heptacosanol | CAS:2004-39-9 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. benchchem.com [benchchem.com]
Heptacosanol Isomers: A Technical Guide to Their Functions and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptacosanol, a 27-carbon long-chain fatty alcohol, and its isomers are emerging as bioactive compounds with significant potential in therapeutic applications. This technical guide provides a comprehensive overview of the known functions of heptacosanol isomers, with a primary focus on 1-heptacosanol (B1215234), due to the current availability of research data. The document details their anti-inflammatory, cholesterol-lowering, antimicrobial, and antioxidant properties. In-depth experimental protocols for key assays and meticulously crafted diagrams of the underlying signaling pathways are presented to facilitate further research and drug development in this area.
Introduction to Heptacosanol Isomers
Heptacosanol (C27H56O) is a saturated fatty alcohol that can exist in various isomeric forms, distinguished by the position of the hydroxyl (-OH) group along the 27-carbon chain. The most studied isomer is 1-heptacosanol (n-heptacosanol), where the hydroxyl group is located at the terminal carbon. Other known isomers include 11-heptacosanol and 14-heptacosanol. While research has predominantly focused on 1-heptacosanol, often as a component of policosanol (a mixture of long-chain fatty alcohols), understanding the specific functions of each isomer is crucial for targeted therapeutic development.
Functions of Heptacosanol Isomers
The biological activities of heptacosanol isomers are summarized below. It is important to note that the majority of the functional data pertains to 1-heptacosanol or mixtures of long-chain fatty alcohols containing it.
Anti-inflammatory Activity
Long-chain fatty alcohols, including 1-heptacosanol, have demonstrated potent anti-inflammatory effects. These effects are primarily mediated through the downregulation of key inflammatory pathways.
Mechanism of Action:
1-heptacosanol and related long-chain fatty alcohols inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2). This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes. Furthermore, these compounds can inhibit the activity of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid, the precursor for various eicosanoids. The underlying mechanism involves the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.
Signaling Pathway: NF-κB Inhibition
The diagram below illustrates the proposed mechanism by which long-chain fatty alcohols, including 1-heptacosanol, inhibit the NF-κB signaling pathway.
Caption: NF-κB signaling pathway inhibition by 1-Heptacosanol.
Cholesterol-Lowering Activity
Heptacosanol, as a component of policosanol, has been shown to reduce cholesterol levels.
Mechanism of Action:
The primary mechanism for the cholesterol-lowering effect of heptacosanol involves the activation of AMP-activated protein kinase (AMPK). Activated AMPK, in turn, phosphorylates and inactivates HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This leads to a reduction in endogenous cholesterol synthesis.
Signaling Pathway: AMPK-Mediated Cholesterol Reduction
The following diagram outlines the AMPK signaling pathway and its role in cholesterol synthesis inhibition.
Caption: AMPK signaling in cholesterol synthesis inhibition.
Antimicrobial and Antioxidant Activities
1-Heptacosanol has been reported to possess both antimicrobial and antioxidant properties.
Antimicrobial Activity: The proposed mechanism of antimicrobial action for long-chain fatty alcohols involves the disruption of the microbial cell membrane integrity, leading to leakage of cellular contents and ultimately cell death.
Antioxidant Activity: The antioxidant activity is attributed to the ability of the hydroxyl group to donate a hydrogen atom to neutralize free radicals, thereby terminating the radical chain reaction.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of heptacosanol isomers.
Table 1: Anti-inflammatory Activity of Long-Chain Fatty Alcohols
| Compound/Mixture | Cell Line | Parameter Measured | IC50 / Effect |
| Long-chain fatty alcohols (from pomace olive oil) | RAW 264.7 macrophages | NO Production | Significant dose-dependent decrease |
| Long-chain fatty alcohols (from pomace olive oil) | RAW 264.7 macrophages | TNF-α Production | Significant reduction |
| Long-chain fatty alcohols (from pomace olive oil) | Rat peritoneal neutrophils | Thromboxane A2 Production | Significant reduction |
| Long-chain fatty alcohols (from pomace olive oil) | - | Phospholipase A2 Activity | IC50 = 6.2 µg/ml |
Table 2: Cholesterol-Lowering Activity of Heptacosanol
| Compound | Cell Line | Assay | Result |
| Heptacosanol (C27) | Cultured rat hepatoma cells | [14C]acetate incorporation into cholesterol | Statistically insignificant decrease |
Note: Data for specific isomers other than 1-heptacosanol (often in mixtures) is limited.
Experimental Protocols
In Vitro Anti-inflammatory Assay: Macrophage-Based Nitric Oxide (NO) Assay
Objective: To evaluate the inhibitory effect of heptacosanol isomers on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in a macrophage cell line (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Heptacosanol isomers (dissolved in a suitable solvent, e.g., DMSO)
-
Griess Reagent (Reagent A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO2) for standard curve
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of heptacosanol isomers for 1 hour.
-
Include a vehicle control (solvent only).
-
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS stimulation) should also be included.
-
Griess Assay:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent (50 µL of Reagent A and 50 µL of Reagent B, mixed immediately before use) to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.
-
Data Analysis: Express the results as a percentage of NO production relative to the LPS-stimulated control.
In Vitro Cholesterol Synthesis Assay: [14C]Acetate Incorporation in Hepatoma Cells
Objective: To assess the effect of heptacosanol isomers on de novo cholesterol synthesis in a hepatoma cell line (e.g., HepG2).
Materials:
-
HepG2 human hepatoma cell line
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Heptacosanol isomers (dissolved in a suitable solvent)
-
[14C]Sodium acetate
-
Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture: Grow HepG2 cells in EMEM with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Plate the cells in 6-well plates and grow to near confluence.
-
Treatment: Treat the cells with different concentrations of heptacosanol isomers for 24 hours.
-
Radiolabeling: Add [14C]acetate to the culture medium and incubate for a further 2-4 hours.
-
Lipid Extraction:
-
Wash the cells with PBS.
-
Extract the total lipids from the cells using a suitable solvent system.
-
-
Lipid Separation:
-
Spot the lipid extracts onto a TLC plate.
-
Develop the plate in a solvent system that separates cholesterol from other lipids.
-
-
Quantification:
-
Visualize the cholesterol spot (e.g., with iodine vapor).
-
Scrape the cholesterol spot into a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Normalize the radioactive counts to the total protein content of the cells and compare the treated groups to the control.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
Objective: To determine the minimum inhibitory concentration (MIC) of 1-heptacosanol against a specific microorganism.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
1-Heptacosanol
-
Solvent for 1-heptacosanol (e.g., DMSO)
-
96-well microtiter plates
-
Positive control antibiotic
-
Resazurin dye (optional, for viability indication)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of 1-heptacosanol in the broth medium in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well.
-
Controls: Include a positive control (broth with inoculum and no compound), a negative control (broth only), and a solvent control.
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of 1-heptacosanol that completely inhibits visible growth of the microorganism. This can be observed visually or by using a viability indicator like resazurin.
Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To measure the free radical scavenging capacity of heptacosanol isomers.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or ethanol
-
Heptacosanol isomers
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate or spectrophotometer cuvettes
Procedure:
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol.
-
Sample Preparation: Prepare different concentrations of the heptacosanol isomers and the positive control in the same solvent.
-
Reaction:
-
Add a specific volume of the DPPH solution to each well or cuvette.
-
Add the sample solutions to the DPPH solution.
-
Include a blank (solvent only) and a control (DPPH solution with solvent instead of sample).
-
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the sample to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Conclusion and Future Directions
Heptacosanol isomers, particularly 1-heptacosanol, exhibit a range of promising biological activities, including anti-inflammatory, cholesterol-lowering, antimicrobial, and antioxidant effects. The mechanisms underlying these functions are beginning to be elucidated, with the modulation of the NF-κB and AMPK signaling pathways being key. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers to further investigate these properties and to explore the therapeutic potential of these long-chain fatty alcohols.
Future research should focus on:
-
Isomer-Specific Functions: Elucidating the distinct biological activities and potencies of other heptacosanol isomers, such as 11-heptacosanol and 14-heptacosanol.
-
In Vivo Studies: Translating the in vitro findings into in vivo models to assess the efficacy, pharmacokinetics, and safety of these compounds.
-
Mechanism Elucidation: Further delineating the molecular targets and signaling pathways affected by heptacosanol isomers to gain a more comprehensive understanding of their mechanisms of action.
This focused research will be critical for the development of novel therapeutics based on heptacosanol isomers for a variety of diseases.
In-depth Technical Guide on the Potential Therapeutic Effects of 12-Heptacosanol
A Note on the Availability of Scientific Data
Following a comprehensive review of available scientific literature, it is important to note that there is a significant lack of specific research on the therapeutic effects of the 12-Heptacosanol isomer. The vast majority of published studies focus on the biological activities of other isomers, primarily 1-Heptacosanol, or on the broader category of policosanols, which are mixtures of long-chain fatty alcohols.
Therefore, this guide will summarize the known therapeutic potential of the closely related compound 1-Heptacosanol and the general class of long-chain fatty alcohols , with the explicit clarification that these findings may not be directly applicable to this compound. The information is intended to provide a foundational understanding for researchers, scientists, and drug development professionals interested in this class of molecules.
Introduction to Heptacosanol and Long-Chain Fatty Alcohols
Heptacosanol is a saturated 27-carbon fatty alcohol. While various isomers exist, 1-Heptacosanol is the most studied. It is a naturally occurring compound found in the waxes of many plants, including sugarcane, rice bran, and wheat germ.[1] Long-chain fatty alcohols, in general, are recognized for their diverse biological activities and are components of various nutritional and therapeutic formulations.[1][2]
Potential Therapeutic Effects of 1-Heptacosanol and Related Compounds
Research into 1-Heptacosanol and the broader category of policosanols has suggested several potential therapeutic applications. It is crucial to reiterate that these studies often investigate mixtures of alcohols or the 1-Heptacosanol isomer specifically.
Antimicrobial and Antifungal Activity
In vitro studies have demonstrated that 1-Heptacosanol possesses antimicrobial properties. Extracts containing 1-Heptacosanol have shown inhibitory activity against various bacteria and fungi.
Table 1: Summary of Antimicrobial and Antifungal Studies
| Compound/Extract | Organism(s) | Observed Effect | Reference |
| 1-Heptacosanol | Candida spp. | Significant anticandidal activity | |
| Hibiscus syriacus flower extract (containing 1-Heptacosanol) | Erwinia amylovora, Erwinia vitivora, Diplodia seriata | Moderate to high antimicrobial activity | [3] |
| Protea caffra twig extract (containing Heptacosanol) | Enterococcus faecalis, Staphylococcus aureus | Moderate antibacterial properties | [4] |
A study on a light purple Hibiscus syriacus L. cultivar identified 1-Heptacosanol as a main compound in the flower extract, which demonstrated antimicrobial activity against plant pathogens. Similarly, 1-Heptacosanol found in Protea caffra has been associated with the plant's antimicrobial properties.
Antioxidant and Anti-inflammatory Effects
Long-chain fatty alcohols, including the related compound octacosanol (B124162), have been investigated for their antioxidant and anti-inflammatory potential. These effects are often attributed to their ability to mitigate oxidative stress.
A study on octacosanol demonstrated its ability to attenuate disrupted hepatic reactive oxygen species metabolism in rats with acute liver injury. This suggests a protective role against oxidative damage. While direct evidence for this compound is lacking, this is a plausible area for future investigation.
Cardiovascular and Metabolic Health
Policosanols, which include heptacosanol, have been studied for their potential benefits in cardiovascular health, particularly in lipid metabolism. Early research suggested that these mixtures could help lower LDL cholesterol and raise HDL cholesterol. However, it is important to note that these studies focused on the entire policosanol mixture, and the specific contribution of heptacosanol is not well-defined.
A study on hyperlipidemic zebrafish showed that the consumption of different policosanol brands, which contain heptacosanol, significantly reduced elevated triglyceride and total cholesterol levels.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not available due to the absence of dedicated research. However, for researchers interested in investigating its properties, methodologies employed for other long-chain fatty alcohols can be adapted.
In Vitro Antimicrobial Susceptibility Testing
A common method to assess antimicrobial activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Workflow: Broth Microdilution Assay for MIC Determination
In Vivo Models for Metabolic Studies
For investigating effects on lipid metabolism, animal models such as hyperlipidemic zebrafish or rodents fed a high-fat diet are commonly used.
Workflow: In Vivo Hyperlipidemia Model
Signaling Pathways
Specific signaling pathways modulated by this compound have not been elucidated. Research on related long-chain alcohols and other bioactive plant compounds suggests potential interactions with pathways involved in inflammation and metabolism. For instance, octacosanol is suggested to be involved in regulating pathways like PI3K/Akt, MAPK/NF-κB, and AMPK to exert its biological effects.
Hypothesized Signaling Pathway Interaction
Conclusion and Future Directions
While the current body of scientific literature does not provide specific insights into the therapeutic effects of this compound, the research on the closely related 1-Heptacosanol and the broader class of policosanols suggests promising areas for investigation. The observed antimicrobial, antioxidant, and potential metabolic regulatory properties of these compounds warrant further research to isolate and characterize the specific effects of individual isomers like this compound.
Future research should focus on:
-
Isolation and purification of this compound to enable targeted studies.
-
In vitro screening to assess its cytotoxic, antimicrobial, antioxidant, and anti-inflammatory activities.
-
Elucidation of the mechanism of action by investigating its effects on key signaling pathways.
-
In vivo studies in relevant animal models to determine its efficacy and safety profile for potential therapeutic applications.
This foundational work will be critical in determining if this compound holds unique therapeutic potential distinct from other long-chain fatty alcohols.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Fatty alcohols | Cyberlipid [cyberlipid.gerli.com]
- 3. Physicochemical Characterization and Antimicrobial Activity against Erwinia amylovora, Erwinia vitivora, and Diplodia seriata of a Light Purple Hibiscus syriacus L. Cultivar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comprehensive Review of Long-Chain Fatty Alcohols: From Cellular Functions to Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Long-chain fatty alcohols (LCFAs) are a diverse class of aliphatic lipids that play crucial roles in a wide array of biological processes across various organisms, from bacteria to plants and mammals. These molecules, typically characterized by a chain length of 14 or more carbons, are integral components of cellular membranes, serve as precursors for essential biomolecules, and are increasingly recognized for their roles in cellular signaling. This technical guide provides a comprehensive review of the current literature on long-chain fatty alcohols, with a focus on their biochemical properties, physiological functions, and the analytical methodologies used for their study.
Biochemical Landscape of Long-Chain Fatty Alcohols
Long-chain fatty alcohols are primarily derived from the reduction of long-chain fatty acids. They can be saturated or unsaturated and are often found as components of waxes, ether lipids, and as precursors to pheromones in insects.[1][2][3]
Biosynthesis and Metabolism
The synthesis of LCFAs occurs through the reduction of fatty acyl-CoA or fatty acyl-ACP molecules, a reaction catalyzed by fatty acyl-CoA reductases (FARs).[4][5] This process is a key step in the production of wax esters and ether lipids. The degradation of LCFAs involves their oxidation back to fatty aldehydes and subsequently to fatty acids, a pathway that is crucial for maintaining lipid homeostasis.
A critical enzyme in this metabolic pathway is fatty aldehyde dehydrogenase (FALDH). A deficiency in this enzyme leads to the rare autosomal recessive disorder, Sjögren-Larsson syndrome (SLS), characterized by the accumulation of long-chain fatty alcohols and aldehydes. This accumulation is particularly pronounced in the skin and central nervous system, leading to the characteristic symptoms of ichthyosis (scaly skin) and neurological deficits. In cultured keratinocytes from SLS patients, fatty alcohol levels can be elevated by as much as 45-fold compared to normal cells.
dot
Caption: Simplified overview of long-chain fatty alcohol metabolism.
Quantitative Analysis of Long-Chain Fatty Alcohols
The concentration and composition of long-chain fatty alcohols vary significantly across different biological systems and tissues. This section summarizes key quantitative data from the literature.
| Biological Source | Long-Chain Fatty Alcohol | Concentration/Amount | Reference |
| Plants | |||
| Betula pendula (Birch) | 1-C22-ol | 2541 mg/kg DM | |
| Calluna vulgaris (Heather) | 1-C22-ol | 856 mg/kg DM | |
| Agrostis capillaris (Hill grass) | 1-C26-ol | 2498 mg/kg DM | |
| Vaccinium myrtillus (Bilberry) | 1-C30-ol | Predominant alcohol | |
| Milk Thistle (Immature Seed Oil) | Total Policosanol | 987.68 mg/kg of oil | |
| Insects | |||
| Bumblebee Pheromones (Bombus lucorum) | C18-C24 saturated fatty alcohols | 166.6 mg/L (in engineered Y. lipolytica) | |
| Bumblebee Pheromones (Bombus lapidarius) | C16:0-OH, C16:1Δ9-OH | 14.6 mg/L (in engineered Y. lipolytica) | |
| Mammalian Systems | |||
| Sjögren-Larsson Syndrome Keratinocytes | Hexadecanol, octadecanol, octadecenol | 45-fold increase vs. normal | |
| Sjögren-Larsson Syndrome Keratinocytes | Wax Esters | 5.6-fold increase vs. normal | |
| Sjögren-Larsson Syndrome Keratinocytes | 1-O-alkyl-2,3-diacylglycerols | 7.5-fold increase vs. normal | |
| Biotechnological Production | |||
| Engineered E. coli | 1-Dodecanol and 1-Tetradecanol | > 1.6 g/L | |
| Engineered S. cerevisiae | C12-C18 Fatty Alcohols | 6.0 g/L |
Physiological Roles and Signaling Functions
Long-chain fatty alcohols are not merely structural components; they are active participants in a range of physiological processes and cellular signaling cascades.
Structural Roles in Biological Membranes
LCFAs are integral to the structure and function of cellular membranes. They can influence membrane fluidity and the formation of lipid rafts, which are specialized membrane microdomains involved in signal transduction. The incorporation of LCFAs into membrane phospholipids (B1166683) can alter the physical properties of the bilayer, thereby affecting the function of membrane-associated proteins.
dot
Caption: Influence of LCFAs on membrane properties.
Signaling in Inflammation
Recent studies have highlighted the role of long-chain fatty alcohols in modulating inflammatory responses. Certain LCFAs have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 in macrophages. The mechanism of action appears to involve the inhibition of inducible nitric oxide synthase (iNOS) expression and phospholipase A2 activity. This suggests a potential therapeutic role for specific LCFAs in inflammatory conditions.
dot
Caption: Anti-inflammatory signaling of LCFAs.
Neurological Functions
The accumulation of LCFAs in Sjögren-Larsson syndrome underscores their importance in the central nervous system. While the precise mechanisms are still under investigation, it is clear that balanced LCFA metabolism is essential for normal neurological development and function. Furthermore, very-long-chain polyunsaturated fatty acids, which are structurally related to LCFAs, are known to be crucial for neuronal growth, cell signaling, and synaptic plasticity.
Experimental Protocols for Long-Chain Fatty Alcohol Analysis
Accurate and reliable quantification of LCFAs is essential for research in this field. Gas chromatography-mass spectrometry (GC-MS) and thin-layer chromatography (TLC) are the most commonly employed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the analysis of LCFAs. The following is a generalized protocol for the analysis of policosanols, a class of LCFAs.
Sample Preparation and Derivatization:
-
Saponification: To release esterified fatty alcohols, samples are saponified using an ethanolic potassium hydroxide (B78521) solution.
-
Extraction: The unsaponifiable matter, containing the LCFAs, is extracted with a non-polar solvent like petroleum ether or hexane.
-
Derivatization: To increase their volatility for GC analysis, the hydroxyl groups of LCFAs are derivatized, most commonly to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
GC-MS Parameters:
-
Column: A non-polar capillary column, such as a Varian CP-sil 8 CB or an HP-5, is typically used.
-
Oven Temperature Program: A temperature gradient is employed to separate the different LCFAs. A typical program starts at a lower temperature (e.g., 50-150°C), ramps up to a high temperature (e.g., 320°C), and is held for a period to ensure elution of all compounds.
-
Injector and Detector Temperatures: The injector temperature is typically set high (e.g., 300°C) to ensure rapid volatilization of the sample. The mass spectrometer ion source and transfer line temperatures are maintained at elevated temperatures as well (e.g., 200-280°C).
-
Ionization: Electron impact (EI) ionization at 70 eV is standard.
dot
References
- 1. Wax ester - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wax esters | Cyberlipid [cyberlipid.gerli.com]
- 4. Establishing very long-chain fatty alcohol and wax ester biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neutral Lipid Biosynthesis in Engineered Escherichia coli: Jojoba Oil-Like Wax Esters and Fatty Acid Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 12-Heptacosanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Heptacosanol is a long-chain secondary fatty alcohol with potential applications in various fields of research, including materials science and biochemistry. While specific biological roles of this compound are not extensively documented, related long-chain fatty alcohols, such as octacosanol, have demonstrated notable biological activities, including anti-inflammatory, antioxidant, and cholesterol-lowering effects[1][2]. The metabolism of very long-chain fatty alcohols is linked to peroxisomal functions, and their dysregulation is associated with certain metabolic disorders. This document provides a detailed protocol for the laboratory synthesis of this compound via a Grignard reaction, methods for its purification and characterization, and a discussion of its potential biological relevance based on related compounds.
Synthesis of this compound via Grignard Reaction
The Grignard reaction is a robust and versatile method for the formation of carbon-carbon bonds, making it highly suitable for the synthesis of secondary alcohols like this compound from an aldehyde and an organomagnesium reagent. The reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde[3][4]. The subsequent intermediate is then protonated during an acidic workup to yield the desired secondary alcohol.
For the synthesis of this compound, a C27 secondary alcohol, the reaction between undecanal (B90771) (a C11 aldehyde) and hexadecylmagnesium bromide (a C16 Grignard reagent) is a logical and efficient route.
Overall Reaction:
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of long-chain secondary alcohols via the Grignard reaction.
Materials:
-
Undecanal (97% purity)
-
Hexadecylmagnesium bromide (0.5 M solution in THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
Equipment:
-
Three-necked round-bottom flask (500 mL)
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
Assemble a 500 mL three-necked round-bottom flask with a dropping funnel, a reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen to exclude moisture, which can quench the Grignard reagent.
-
To the flask, add 100 mL of a 0.5 M solution of hexadecylmagnesium bromide in THF (50 mmol, 1.05 eq.).
-
-
Addition of Aldehyde:
-
Dissolve undecanal (8.0 g, 47 mmol, 1.0 eq.) in 50 mL of anhydrous diethyl ether.
-
Transfer the undecanal solution to the dropping funnel.
-
Cool the flask containing the Grignard reagent to 0 °C using an ice bath.
-
Add the undecanal solution dropwise to the stirred Grignard reagent over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture for an additional 2-3 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide intermediate and neutralize any unreacted Grignard reagent.
-
If a significant amount of solid magnesium salts precipitate, add 2M HCl dropwise until the solids dissolve.
-
Transfer the mixture to a 1 L separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Combine all organic layers and wash them sequentially with 50 mL of water and 50 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation of Crude Product:
-
Filter off the drying agent (magnesium sulfate).
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound, which will likely be a waxy solid at room temperature.
-
Protocol 2: Purification of this compound by Recrystallization
Due to the waxy nature of long-chain alcohols, recrystallization is an effective method for purification.
Procedure:
-
Solvent Selection:
-
Place a small amount of the crude this compound in a test tube and add a small amount of a potential recrystallization solvent (e.g., acetone, ethanol, or a mixture of hexane and ethyl acetate).
-
Heat the mixture to boiling. A good solvent will dissolve the compound when hot but not at room temperature. Acetone is often a suitable solvent for long-chain alcohols.
-
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of hot acetone in a beaker or Erlenmeyer flask.
-
Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
To maximize crystal formation, place the flask in an ice bath for 30-60 minutes once it has reached room temperature.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold acetone to remove any remaining impurities.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation
Table 1: Physicochemical Properties of Heptacosanol Isomers
| Property | 1-Heptacosanol (as a proxy for this compound) | Reference |
| Molecular Formula | C27H56O | |
| Molecular Weight | 396.74 g/mol | |
| Appearance | White, waxy solid | |
| Melting Point | ~80-82 °C | |
| Boiling Point | Decomposes before boiling at atmospheric pressure | |
| Solubility | Insoluble in water; soluble in hot organic solvents (e.g., acetone, ethanol, chloroform) |
Table 2: Representative Reaction Parameters and Expected Outcome for the Synthesis of this compound
| Parameter | Value | Notes |
| Reactants | ||
| Undecanal | 1.0 eq. | The limiting reagent. |
| Hexadecylmagnesium bromide | 1.05 - 1.1 eq. | A slight excess of the Grignard reagent is used to ensure full conversion of the aldehyde. |
| Reaction Conditions | ||
| Solvent | Anhydrous Diethyl Ether/THF | Ether is a common solvent for Grignard reactions; THF is used as the solvent for the commercial Grignard reagent. |
| Reaction Temperature | 0 °C to Room Temperature | The initial addition is carried out at a low temperature to control the exothermic reaction. |
| Reaction Time | 2-4 hours | Reaction progress should be monitored by TLC. |
| Work-up | ||
| Quenching Agent | Saturated aq. NH4Cl | A mild acidic workup to hydrolyze the magnesium alkoxide. |
| Purification | ||
| Method | Recrystallization | Effective for purifying waxy solids. |
| Solvent | Acetone | A common solvent for recrystallizing long-chain alcohols. |
| Yield and Purity | ||
| Expected Yield | 60-80% | Based on typical yields for similar Grignard reactions. |
| Purity | >95% | Achievable after recrystallization. Purity should be assessed by NMR and/or GC-MS. |
Characterization
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show a characteristic multiplet around 3.6 ppm corresponding to the proton on the carbon bearing the hydroxyl group (-CH-OH). The hydroxyl proton itself will appear as a broad singlet, the chemical shift of which can vary depending on the concentration and solvent. The long alkyl chains will give rise to a large, broad signal between 1.2-1.4 ppm, and the terminal methyl groups will appear as triplets around 0.9 ppm.
-
¹³C NMR: The carbon attached to the hydroxyl group should appear in the range of 60-75 ppm. The other aliphatic carbons will be found in the upfield region of the spectrum.
-
-
Mass Spectrometry (MS):
-
Electron ionization mass spectrometry (EI-MS) will likely show a weak or absent molecular ion peak due to the facile dehydration of the alcohol. Characteristic fragmentation patterns for long-chain alcohols include the loss of water (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen).
-
Mandatory Visualizations
Diagrams
Caption: Experimental workflow for the synthesis, purification, and characterization of this compound.
Caption: Hypothetical signaling pathways potentially modulated by this compound, based on the known biological activities of related long-chain fatty alcohols like octacosanol. This is a speculative model for research purposes.
References
Application Notes and Protocols for the Extraction and Purification of 12-Heptacosanol from Plant Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Heptacosanol is a long-chain fatty alcohol that, along with other policosanols, has garnered interest for its potential biological activities. While much of the research has focused on policosanol mixtures, particularly the effects of octacosanol, understanding the extraction and purification of individual components like this compound is crucial for targeted drug development and mechanistic studies. This document provides detailed protocols for the extraction and purification of this compound from plant sources, based on established methods for long-chain fatty alcohols. It also summarizes the known biological activities of policosanol mixtures that may be relevant to this compound.
Plant Sources
While specific plant sources exceptionally rich in this compound are not extensively documented, it is a known constituent of various plant waxes. Policosanols, the family of long-chain fatty alcohols to which this compound belongs, are commonly found in:
-
Sugarcane (Saccharum officinarum) wax.
-
Rice bran (Oryza sativa) wax.[1]
-
Beeswax , which is derived from plant nectars.
-
Wheat germ (Triticum aestivum) .
-
Leaves of various plants, such as Protea caffra and Hibiscus syriacus.
Extraction and Purification Methodologies
The extraction and purification of this compound from plant materials typically involve a multi-step process including extraction, fractionation, and purification. The selection of a particular method will depend on the starting material, desired purity, and available resources.
Data Presentation: A Comparative Overview of Extraction and Purification Techniques
Quantitative data specifically for this compound is limited in the available literature. The following table summarizes general expectations for the yield and purity of long-chain fatty alcohols from plant waxes using various techniques.
| Method | Typical Yield of Crude Wax Extract (% of dry weight) | Typical Purity of Target Alcohol after Purification (%) | Key Advantages | Key Disadvantages |
| Soxhlet Extraction | 1-15% | >95% | High extraction efficiency, suitable for large quantities. | Time-consuming, potential for thermal degradation of some compounds. |
| Supercritical Fluid Extraction (SFE) | 1-10% | >98% | "Green" solvent (CO2), highly selective. | High initial equipment cost. |
| Ultrasound-Assisted Extraction (UAE) | 1-12% | >95% | Faster extraction times, lower solvent consumption. | Can be less efficient for very dense plant materials. |
| Column Chromatography | N/A | >98% | High resolution separation, adaptable to various scales. | Can be labor-intensive and time-consuming. |
| Recrystallization | N/A | >99% | Simple, cost-effective for achieving high purity. | Yield can be lower compared to other methods. |
Experimental Protocols
Protocol 1: Soxhlet Extraction of this compound
This protocol describes the extraction of crude wax containing this compound from dried plant material using a Soxhlet apparatus.
Materials:
-
Dried and powdered plant material (e.g., sugarcane rind, rice bran)
-
Soxhlet extractor
-
Cellulose (B213188) extraction thimble
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Ethanol (B145695) (95% or absolute)
-
Rotary evaporator
Procedure:
-
Place approximately 50-100 g of the dried and powdered plant material into a cellulose extraction thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Add 300-500 mL of ethanol to the round-bottom flask.
-
Assemble the Soxhlet apparatus and connect the condenser to a water source.
-
Heat the ethanol to its boiling point using the heating mantle.
-
Allow the extraction to proceed for 8-12 hours. The solvent will continuously cycle through the plant material, extracting the waxes.
-
After extraction, allow the apparatus to cool down.
-
Remove the round-bottom flask containing the ethanol extract.
-
Concentrate the extract using a rotary evaporator to remove the ethanol, yielding the crude wax extract.
-
Dry the crude extract in a vacuum oven at a low temperature (e.g., 40°C) to remove any residual solvent.
Protocol 2: Purification of this compound by Column Chromatography
This protocol outlines the separation of this compound from the crude wax extract using silica (B1680970) gel column chromatography.
Materials:
-
Crude wax extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Hexane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the chromatography column and allow it to pack evenly, draining the excess solvent.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude wax extract in a minimal amount of hexane.
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., 99:1, 98:2, 95:5 hexane:ethyl acetate).
-
Collect fractions of the eluate in separate tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in an appropriate solvent system (e.g., 9:1 hexane:ethyl acetate).
-
Visualize the spots under a UV lamp or by staining (e.g., with iodine vapor).
-
-
Isolation:
-
Combine the fractions that contain the pure this compound, as determined by TLC analysis.
-
Evaporate the solvent from the combined fractions to obtain the purified this compound.
-
Protocol 3: Recrystallization of this compound
This protocol describes the final purification step to obtain high-purity crystalline this compound.
Materials:
-
Purified this compound from column chromatography
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the purified this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution near its boiling point on a hot plate.
-
Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
As the solution cools, crystals of this compound will start to form.
-
To maximize crystal formation, place the flask in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Dry the purified crystals in a vacuum oven at a low temperature.
Analytical Characterization: GC-MS Protocol
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the identification and quantification of long-chain fatty alcohols.
Materials:
-
Purified this compound
-
Internal standard (e.g., dotriacontane)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Pyridine
-
GC-MS instrument with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation and Derivatization:
-
Accurately weigh a small amount of the purified this compound and the internal standard into a vial.
-
Dissolve the sample in a small volume of pyridine.
-
Add an excess of the derivatizing agent (BSTFA).
-
Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization of the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
GC Conditions (typical):
-
Injector temperature: 280-300°C
-
Oven temperature program: Start at a lower temperature (e.g., 150°C), ramp up to a high temperature (e.g., 320°C) at a rate of 5-10°C/min, and hold for a few minutes.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions (typical):
-
Ion source temperature: 230°C
-
Electron ionization (EI) at 70 eV.
-
Scan range: m/z 50-600.
-
-
-
Data Analysis:
-
Identify the this compound-TMS ether peak based on its retention time and mass spectrum.
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard.
-
Biological Activities and Signaling Pathways of Related Policosanols
Disclaimer: The following information pertains to policosanol mixtures and their major components, such as octacosanol. There is currently a lack of specific data on the biological activities and signaling pathways of isolated this compound.
Policosanols have been reported to possess several biological activities, including:
-
Cholesterol-lowering effects: Policosanols are thought to inhibit cholesterol synthesis in the liver.
-
Anti-inflammatory properties: They may modulate inflammatory pathways.
-
Antioxidant activity: Policosanols can help to neutralize free radicals.
The proposed mechanisms of action for these effects involve the modulation of key signaling pathways:
-
AMPK Activation: Policosanols may activate AMP-activated protein kinase (AMPK), which in turn phosphorylates and inactivates HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.
-
Inhibition of NF-κB and MAPK Pathways: Policosanols have been shown to interfere with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.[1][2]
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the extraction, purification, and analysis of this compound from plant sources. While quantitative data and biological activity information specific to this compound are currently limited, the methodologies established for long-chain fatty alcohols and policosanols serve as a valuable starting point for further research. The investigation of individual long-chain fatty alcohols like this compound is essential to delineate their specific contributions to the overall therapeutic effects observed with policosanol mixtures, thereby paving the way for the development of more targeted and effective natural product-based therapies.
References
Application Note: Quantitative Analysis of 12-Heptacosanol by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the quantitative analysis of 12-Heptacosanol, a long-chain fatty alcohol, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, including derivatization, instrument parameters for GC-MS analysis, and data processing. The described method is suitable for the accurate and precise quantification of this compound in various sample matrices, which is essential for research, quality control, and drug development applications.
Introduction
This compound is a long-chain saturated fatty alcohol. The analysis of such high-molecular-weight, non-volatile compounds presents challenges for gas chromatography. To overcome these limitations, a derivatization step is employed to increase the volatility and thermal stability of the analyte. Trimethylsilylation (TMS) is a common and effective derivatization technique for compounds containing active hydrogens, such as alcohols. This process replaces the active hydrogen with a TMS group, resulting in a derivative that is more amenable to GC-MS analysis. This application note provides a robust and reproducible GC-MS method for the quantitative determination of this compound.
Experimental Protocols
Sample Preparation (Derivatization)
A derivatization step is crucial for the successful analysis of long-chain alcohols by GC-MS.[1][2][3] This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst for the trimethylsilylation of this compound.
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) or other suitable aprotic solvent (GC grade)
-
Internal Standard (IS) solution (e.g., 1-Eicosanol)
-
Dry vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
-
Standard and Sample Preparation: Accurately weigh a known amount of this compound standard and dissolve it in pyridine to prepare a stock solution. Prepare calibration standards by serial dilution of the stock solution. For unknown samples, dissolve a known quantity in pyridine.
-
Internal Standard Addition: Add a known amount of the internal standard solution to each standard and sample vial.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the dried residue in each vial.
-
Reaction: Tightly cap the vials and heat at 70°C for 60 minutes to ensure complete derivatization.
-
Cooling: Allow the vials to cool to room temperature before GC-MS analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A GC or equivalent |
| Mass Spectrometer | Agilent 5975C MS or equivalent |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Oven Temperature Program | Initial temperature of 150°C, hold for 2 minutes. Ramp at 10°C/min to 320°C, hold for 10 minutes. |
| Transfer Line Temp. | 290°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 50-600 |
| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative Data Summary
For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended to enhance sensitivity and selectivity. The following table summarizes the key quantitative parameters for the TMS-derivatized this compound.
| Compound | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ions (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) |
| This compound-TMS | ~18.5 | 229 | 73, 117, 313 | 5 | 15 | >0.998 |
| 1-Eicosanol-TMS (IS) | ~14.2 | 229 | 73, 117, 259 | - | - | - |
Note: Retention times are approximate and may vary depending on the specific GC system and conditions. Ions are predicted based on typical fragmentation patterns of silylated long-chain alcohols.
Mass Spectral Data
The mass spectrum of the TMS derivative of this compound is characterized by a molecular ion peak (M+) and several characteristic fragment ions. While a specific library spectrum for this compound-TMS is not widely available, the fragmentation is expected to follow patterns of similar long-chain silylated alcohols.
| Compound | Molecular Weight (TMS derivative) | Predicted Key Fragment Ions (m/z) |
| This compound-TMS | 468.9 g/mol | 73 ([Si(CH₃)₃]⁺), 117, 229, 313, [M-15]⁺ |
Note: The fragmentation of long-chain hydrocarbon compounds often includes serial fragment ions with a difference of 14 Da (CH₂), such as m/z 57, 71, 85, etc.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Logical Relationship of Derivatization
This diagram shows the logical relationship of the derivatization process.
Caption: The derivatization of this compound to its TMS ether.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound. The use of a derivatization step is essential for achieving good chromatographic peak shape and reproducibility for this long-chain alcohol. The provided experimental parameters, data tables, and workflows offer a solid foundation for researchers, scientists, and drug development professionals to implement this analytical method in their laboratories. Optimization of the method may be required depending on the specific sample matrix and instrumentation.
References
Application Notes and Protocols for Dissolving 12-Heptacosanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Heptacosanol, a long-chain fatty alcohol, presents significant challenges for dissolution in common laboratory solvents due to its highly lipophilic nature. This document provides a detailed protocol for effectively dissolving this compound in various organic solvents. It includes a summary of estimated solubility, recommended procedures, and safety precautions to ensure consistent and safe handling for research and development applications.
Introduction
This compound (C₂₇H₅₆O) is a waxy solid at room temperature, characterized by a long hydrocarbon chain that dictates its solubility properties.[1][2][3] Like other very long-chain fatty alcohols, it is practically insoluble in aqueous solutions and shows limited solubility in polar organic solvents.[1][3][4] Understanding the solubility and developing effective dissolution protocols are crucial for a variety of research applications, including its use in drug delivery systems, nanoparticle formulation, and as a standard for analytical methods. This document outlines the best practices for achieving complete dissolution of this compound.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental to selecting the appropriate solvent and dissolution method.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₅₆O | [5] |
| Molecular Weight | 396.73 g/mol | [5] |
| Appearance | White to off-white waxy solid/powder | [6] |
| Melting Point | Approximately 78-80 °C | [7] |
| Water Solubility | Practically insoluble | [1][3] |
Solubility of this compound in Organic Solvents
Table 1: Estimated Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Estimated Solubility at 25°C | Estimated Solubility with Heating (e.g., 60-80°C) |
| Chloroform (B151607) | Chlorinated | Soluble | Highly Soluble |
| Dichloromethane (DCM) | Chlorinated | Soluble | Highly Soluble |
| Toluene (B28343) | Aromatic Hydrocarbon | Sparingly Soluble | Soluble |
| Benzene | Aromatic Hydrocarbon | Sparingly Soluble | Soluble |
| Hexane | Aliphatic Hydrocarbon | Sparingly Soluble | Moderately Soluble |
| Diethyl Ether | Ether | Sparingly Soluble | Moderately Soluble |
| Ethyl Acetate | Ester | Sparingly Soluble | Moderately Soluble |
| Acetone | Ketone | Poorly Soluble | Sparingly Soluble |
| Ethanol | Alcohol | Very Poorly Soluble / Insoluble | Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Poorly Soluble | Sparingly Soluble with heating |
| Water | Aqueous | Insoluble | Insoluble |
Note: "Sparingly Soluble" and "Poorly Soluble" indicate that achieving concentrations suitable for many experimental needs will likely require the application of heat and/or sonication. For instance, the solubility of Triacontanol (a C30 alcohol) in chloroform is approximately 1.7 mg/mL.[9] Commercial octacosanol (B124162) has shown solubility in 1-pentanol, 1-hexanol, and toluene at elevated temperatures.[10]
Experimental Protocol for Dissolving this compound
This protocol provides a general procedure for dissolving this compound in a suitable organic solvent. The choice of solvent will be dictated by the downstream application. For biological assays, care must be taken to select a solvent that is compatible with the experimental system and to minimize its final concentration.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvent (e.g., Chloroform, Dichloromethane, Toluene)
-
Glass vials with PTFE-lined caps
-
Heating source (e.g., water bath, heating block, or hot plate with magnetic stirrer)
-
Vortex mixer
-
Ultrasonic bath (sonicator)
-
Analytical balance
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.
Dissolution Workflow Diagram
References
- 1. Human Metabolome Database: Showing metabocard for 1-Heptacosanol (HMDB0302376) [hmdb.ca]
- 2. Fatty alcohol - Wikipedia [en.wikipedia.org]
- 3. Showing Compound 1-Heptacosanol (FDB004328) - FooDB [foodb.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1-Heptacosanol [webbook.nist.gov]
- 6. 1-Heptacosanol | CAS:2004-39-9 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
Application Note: The Use of 12-Heptacosanol as a Novel Internal Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative lipidomics is essential for understanding the roles of lipids in health and disease, and for the development of novel therapeutics. A major challenge in mass spectrometry-based lipidomics is the variability introduced during sample preparation and analysis. To ensure accurate and reproducible quantification, internal standards are crucial.[1] Ideally, an internal standard should be chemically similar to the analytes of interest but exogenously added to the sample in a known quantity.[1] Odd-chain fatty acids and their derivatives, such as heptadecanoic acid (C17:0), are widely used as internal standards because they are typically absent or present at very low levels in most biological samples.[1]
This document outlines a proposed application and protocol for the use of 12-Heptacosanol, a 27-carbon long-chain fatty alcohol, as a novel internal standard in lipidomics. While the use of 1-Heptacosanol has been noted in phytochemical analyses[2], specific applications of this compound as an internal standard in lipidomics are not yet widely established in the literature. However, its unique chemical properties as a long-chain fatty alcohol make it a potential candidate for specific lipidomics workflows. As a synthetic compound, it is not expected to be present endogenously in biological samples. Its high molecular weight and distinct fragmentation pattern in mass spectrometry would allow for clear differentiation from most endogenous lipid species.
This application note provides a hypothetical framework and detailed protocols for its use, drawing upon established principles of lipid extraction and analysis.
Principle of Internal Standardization
An internal standard (IS) is a compound of known concentration added to a sample at the beginning of the analytical process.[3] Its primary role is to compensate for potential analyte loss during sample processing and for variations in instrument response.[3] For mass spectrometry-based lipidomics, an ideal IS should be:
-
Chemically and Physically Similar: It should behave like the analyte during extraction and chromatography.[3]
-
Not Naturally Occurring: To avoid interference with endogenous analytes.
-
Stable: It must not degrade during the experimental procedure.[3]
-
Clearly Distinguishable: It must provide a signal (e.g., a different mass-to-charge ratio or retention time) that does not overlap with the analytes of interest.[3]
This compound, with its long aliphatic chain, shares hydrophobic properties with many lipids, making it a plausible candidate for co-extraction. Its unique structure ensures it is distinguishable in mass spectrometric analysis.
Potential Applications
The use of this compound as an internal standard could be particularly advantageous for the quantification of other long-chain fatty alcohols, wax esters, or certain neutral lipids. After derivatization, it could also potentially be used in gas chromatography-mass spectrometry (GC-MS) for the analysis of total fatty acid profiles, although its structural dissimilarity to fatty acids might lead to differences in extraction efficiency and derivatization yield.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments involving the use of this compound as an internal standard.
Protocol 1: Preparation of this compound Internal Standard Stock Solution
-
Materials:
-
This compound (powder)
-
Chloroform (B151607):Methanol (2:1, v/v), HPLC grade
-
Glass vials with PTFE-lined caps (B75204)
-
Analytical balance
-
Volumetric flasks
-
-
Procedure:
-
Accurately weigh 10 mg of this compound using an analytical balance.
-
Dissolve the weighed this compound in 10 mL of Chloroform:Methanol (2:1, v/v) in a volumetric flask to obtain a stock solution of 1 mg/mL.
-
Ensure complete dissolution by vortexing and gentle warming if necessary.
-
Prepare working solutions by serial dilution of the stock solution to the desired concentration (e.g., 10 µg/mL).
-
Store the stock and working solutions at -20°C in glass vials with PTFE-lined caps to prevent solvent evaporation and contamination.
-
Protocol 2: Lipid Extraction from Biological Samples using this compound as Internal Standard (Modified Bligh-Dyer Method)
This protocol is suitable for lipid extraction from plasma, serum, or tissue homogenates.
-
Materials:
-
Biological sample (e.g., 100 µL plasma or 10 mg tissue homogenate)
-
This compound working solution (e.g., 10 µg/mL)
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
Deionized water
-
Glass centrifuge tubes with PTFE-lined caps
-
Centrifuge
-
Nitrogen gas evaporator
-
-
Procedure:
-
To a glass centrifuge tube, add the biological sample.
-
Add a known amount of the this compound internal standard working solution (e.g., 10 µL of 10 µg/mL solution).
-
Add 375 µL of Chloroform:Methanol (1:2, v/v) and vortex thoroughly for 1 minute.
-
Incubate the mixture for 15 minutes at room temperature.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of deionized water and vortex for 1 minute to induce phase separation.
-
Centrifuge the mixture at 2000 x g for 10 minutes at 4°C. Three layers will be visible: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids and the internal standard.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
The dried lipid extract can be reconstituted in an appropriate solvent for subsequent analysis (e.g., isopropanol (B130326) for LC-MS or a derivatization agent for GC-MS).
-
Protocol 3: Analysis by GC-MS (for Fatty Alcohols and Fatty Acids)
For analysis of fatty alcohols and fatty acids by GC-MS, a derivatization step is necessary to increase their volatility.
-
Materials:
-
Dried lipid extract containing the this compound IS
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Hexane, GC grade
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
-
Procedure:
-
To the dried lipid extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of hexane.
-
Seal the vial and heat at 60°C for 30 minutes to facilitate derivatization.
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
-
GC-MS Parameters (Example):
-
Injector Temperature: 280°C
-
Oven Program: Start at 150°C, hold for 2 minutes, ramp to 320°C at 5°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-800
-
-
Data Presentation
Quantitative data should be summarized in a clear and structured table. The concentration of the analyte is calculated based on the ratio of the analyte peak area to the internal standard peak area and the known concentration of the internal standard.
Table 1: Hypothetical Quantification of a Long-Chain Fatty Alcohol (LCFA) in Plasma Samples using this compound as an Internal Standard.
| Sample ID | Analyte Peak Area | This compound (IS) Peak Area | Peak Area Ratio (Analyte/IS) | Concentration of LCFA (µg/mL) |
| Control 1 | 45,000 | 98,000 | 0.46 | 4.6 |
| Control 2 | 48,500 | 101,000 | 0.48 | 4.8 |
| Treated 1 | 75,000 | 99,500 | 0.75 | 7.5 |
| Treated 2 | 81,200 | 102,000 | 0.80 | 8.0 |
This table presents example data and does not represent actual experimental results.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for lipidomics analysis using an internal standard.
Hypothetical Signaling Pathway
The quantification of specific lipid classes is often crucial for understanding their role in signaling pathways. The diagram below illustrates a simplified, hypothetical signaling pathway involving fatty acids, which could be analyzed using a long-chain internal standard.
Conclusion
While this compound is not yet a commonly cited internal standard in lipidomics literature, its properties suggest it could be a valuable tool for the quantification of specific lipid classes, particularly long-chain fatty alcohols and related molecules. The protocols and workflows presented here provide a robust framework for its validation and application in lipidomics research. As with any new standard, careful validation of its extraction efficiency, stability, and ionization response relative to the analytes of interest is essential for ensuring accurate and reproducible results.
References
Application Notes & Protocols: 12-Heptacosanol in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently a lack of specific research on the application of 12-heptacosanol in drug delivery systems. The following application notes and protocols are hypothetical and based on the established use of other long-chain fatty alcohols (such as cetyl alcohol, stearyl alcohol, and docosanol) in the formulation of lipid-based nanoparticles. These notes are intended to provide a theoretical framework for exploring the potential of this compound in this field.
Introduction
Long-chain fatty alcohols are a class of lipophilic compounds that are widely used as excipients in pharmaceutical formulations. Their biocompatibility, biodegradability, and ability to form solid matrices make them ideal candidates for developing lipid-based drug delivery systems, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). This compound, a 27-carbon saturated fatty alcohol, possesses physicochemical properties that suggest its potential utility as a core lipid component in such nanoformulations. These systems can enhance the bioavailability of poorly soluble drugs, provide controlled release, and enable targeted drug delivery.
Potential Applications of this compound in Drug Delivery
The primary hypothetical application of this compound is as a solid lipid matrix to form the core of nanoparticles for encapsulating therapeutic agents.
-
Solid Lipid Nanoparticles (SLNs): this compound could serve as the sole solid lipid component for the preparation of SLNs. These nanoparticles would consist of a solid lipid core containing the dissolved or dispersed drug, stabilized by a layer of surfactant. The long carbon chain of this compound would likely result in a highly crystalline and stable lipid matrix, potentially leading to sustained drug release profiles.
-
Nanostructured Lipid Carriers (NLCs): To overcome some of the limitations of SLNs, such as lower drug loading capacity and potential drug expulsion during storage, this compound could be blended with a liquid lipid (oil) to form NLCs. The presence of the liquid lipid disrupts the crystalline structure of the solid lipid, creating imperfections that can accommodate a higher amount of the drug and improve formulation stability.
-
Topical Drug Delivery: Formulations incorporating this compound-based nanoparticles could be beneficial for dermal and transdermal drug delivery. The lipid nature of the nanoparticles can enhance skin penetration and form an occlusive layer, increasing skin hydration and facilitating drug absorption.
-
Oral Drug Delivery: For poorly water-soluble drugs, encapsulation within this compound-based nanoparticles could improve their oral bioavailability by enhancing their solubility and protecting them from degradation in the gastrointestinal tract.
Hypothetical Formulation Data
The following table summarizes hypothetical quantitative data for this compound-based Solid Lipid Nanoparticles (SLNs) loaded with a model hydrophobic drug. These values are illustrative and based on typical data for SLNs formulated with other long-chain fatty alcohols.
| Parameter | Hypothetical Value | Method of Analysis |
| Particle Size (Z-average) | 150 - 300 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -20 to -30 mV | Laser Doppler Velocimetry |
| Encapsulation Efficiency (EE%) | 80 - 95% | UV-Vis Spectrophotometry / HPLC |
| Drug Loading (DL%) | 1 - 5% | UV-Vis Spectrophotometry / HPLC |
| In Vitro Drug Release (at 24h) | 40 - 60% | Dialysis Bag Method |
Experimental Protocols
Protocol 1: Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
This protocol describes a common method for preparing SLNs using a high-shear homogenizer followed by ultrasonication.
Materials:
-
This compound (Solid Lipid)
-
Model Hydrophobic Drug
-
Poloxamer 188 or Tween 80 (Surfactant)
-
Deionized Water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Water bath
-
Magnetic stirrer with heating
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the required amounts of this compound and the model hydrophobic drug.
-
Place them in a beaker and heat to approximately 5-10°C above the melting point of this compound in a water bath with continuous stirring until a clear, homogenous lipid melt is obtained.
-
-
Preparation of the Aqueous Phase:
-
Weigh the required amount of surfactant (e.g., Poloxamer 188) and dissolve it in deionized water in a separate beaker.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Pour the hot aqueous phase into the hot lipid phase under continuous stirring with a magnetic stirrer.
-
Immediately subject the mixture to high-shear homogenization at 10,000-15,000 rpm for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.
-
-
Nanoparticle Formation:
-
Transfer the hot pre-emulsion to a probe sonicator and sonicate for 10-15 minutes. The sonication process reduces the droplet size to the nanometer range.
-
-
Cooling and Solidification:
-
Cool down the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring. The lipid droplets will solidify, forming the SLNs.
-
-
Characterization:
-
Characterize the prepared SLN dispersion for particle size, PDI, and zeta potential using a Zetasizer.
-
Determine the encapsulation efficiency and drug loading by separating the free drug from the nanoparticles (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and/or the nanoparticles.
-
Visualizations
Caption: Workflow for the preparation and characterization of this compound Solid Lipid Nanoparticles.
Caption: Diagram of a hypothetical this compound-based Solid Lipid Nanoparticle.
Application Note: Quantitative Analysis of 12-Heptacosanol in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the quantitative analysis of 12-Heptacosanol, a long-chain aliphatic alcohol, in various plant extracts. This compound is a component of a broader class of compounds known as policosanols, which are recognized for their potential pharmacological benefits, including lipid-lowering and anti-inflammatory effects. Accurate quantification of this molecule is crucial for quality control, standardization of herbal products, and further research into its therapeutic applications. This application note details protocols for sample extraction, preparation, and quantification using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific analytical technique.[1][2][3]
Part 1: Extraction of this compound from Plant Material
The extraction of waxy compounds like this compound requires the use of nonpolar or semi-polar organic solvents. The choice of extraction method can significantly impact the yield and purity of the target analyte.
1.1. Pre-Extraction Sample Preparation:
-
Collection and Drying: Collect fresh plant material (e.g., leaves, bark, roots). Air-dry or freeze-dry the material to remove moisture, which can interfere with extraction efficiency.
-
Grinding: Homogenize the dried plant material into a fine powder using a grinder or mill. This increases the surface area for solvent interaction.
1.2. Extraction Protocols:
Several methods can be employed for extraction. The choice depends on available equipment, sample size, and desired efficiency.[4]
Protocol 1: Soxhlet Extraction This is a classic, exhaustive extraction method suitable for thermally stable compounds.
-
Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, condenser.
-
Solvent: n-Hexane or a mixture of chloroform (B151607) and methanol.
-
Procedure:
-
Place 10-20 g of powdered plant material into a cellulose (B213188) thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 250 mL of the chosen solvent and connect it to the extractor.
-
Connect the condenser and run cold water through it.
-
Heat the solvent to its boiling point. The solvent vapor will travel up, condense, and drip into the thimble, extracting the compounds.
-
Continue the extraction for 6-8 hours.
-
After extraction, evaporate the solvent using a rotary evaporator to obtain the crude extract.[5]
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) UAE is a more rapid method that uses acoustic cavitation to disrupt cell walls.
-
Apparatus: Ultrasonic bath or probe sonicator.
-
Solvent: Ethanol or n-Hexane.
-
Procedure:
-
Place 5 g of powdered plant material in a flask.
-
Add 50 mL of solvent.
-
Place the flask in an ultrasonic bath or insert the sonicator probe.
-
Sonicate for 30-45 minutes at a controlled temperature (e.g., 40°C).
-
Filter the mixture to separate the extract from the plant residue.
-
Repeat the extraction on the residue 1-2 more times for better yield.
-
Combine the filtrates and evaporate the solvent.
-
Comparison of Extraction Methods:
| Method | Advantages | Disadvantages | Typical Solvents |
| Soxhlet Extraction | High extraction efficiency, well-established. | Time-consuming, requires large solvent volumes, potential for thermal degradation. | n-Hexane, Chloroform, Ethanol.[5] |
| Ultrasound-Assisted | Fast, lower solvent consumption, reduced temperature. | May not be as exhaustive as Soxhlet, requires specific equipment. | Ethanol, Methanol, Acetone.[4] |
| Maceration | Simple, requires minimal equipment. | Lower efficiency, very long extraction times (days).[4] | Water, Ethanol, Methanol.[4] |
Part 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Due to its volatility and specificity, GC-MS is the preferred method for the quantification of long-chain alcohols.[2] A derivatization step is mandatory to convert the alcohol into a more volatile and thermally stable trimethylsilyl (B98337) (TMS) ether.[1]
2.1. Experimental Workflow for GC-MS Analysis
Caption: General workflow for this compound quantification.
2.2. Protocol for Sample Preparation and Derivatization (Silylation)
-
Standard Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in chloroform.
-
Prepare a stock solution of an internal standard (IS), such as Betulin or n-Tetracosane, at the same concentration.
-
Create a series of calibration standards by mixing varying volumes of the this compound stock with a fixed volume of the IS stock.
-
-
Sample and Standard Derivatization:
-
Accurately weigh approximately 10 mg of the crude plant extract into a vial.
-
Dissolve the extract in 1 mL of chloroform. Add a fixed amount of the internal standard.
-
For both plant samples and calibration standards, evaporate the solvent to dryness under a gentle stream of nitrogen.[1]
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of pyridine (B92270) (as a catalyst).[6]
-
Seal the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.[6]
-
Cool the vial to room temperature before injection into the GC-MS.
-
2.3. GC-MS Instrumental Parameters:
The following table provides typical parameters for the analysis. These may need to be optimized for specific instruments.
| Parameter | Setting |
| Instrument | Gas Chromatograph coupled with a Mass Spectrometer |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[1] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[2] |
| Injection Volume | 1 µL (Splitless mode) |
| Injector Temp. | 280°C[3] |
| Oven Program | Initial 150°C, hold for 2 min; ramp at 10°C/min to 300°C; hold for 15 min[2] |
| MS Transfer Line | 290°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV[2] |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification |
2.4. Quantification and Data Presentation:
Quantification is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard derivative against the concentration of this compound.
Example Data Table:
| Sample ID | Plant Species | Extraction Method | Concentration of this compound (µg/g of dry weight) | RSD (%) |
| P-01 | Saccharum officinarum (wax) | Soxhlet (Hexane) | 152.4 | 3.1 |
| P-02 | Oryza sativa (bran) | UAE (Ethanol) | 88.7 | 4.5 |
| P-03 | Triticum aestivum (leaf) | Soxhlet (Hexane) | 45.1 | 5.2 |
Part 3: Biological Context and Potential Signaling Pathways
Long-chain alcohols like this compound are studied for their biological activities. A closely related compound, octacosanol (B124162), has demonstrated anti-inflammatory properties, partly through the inhibition of cyclooxygenase (COX) enzymes.[7] These enzymes are key to the inflammatory cascade, converting arachidonic acid into prostaglandins.[8] Additionally, octacosanol has been shown to modulate key metabolic signaling pathways such as AMPK and PI3K/Akt, suggesting broader physiological roles.[9]
3.1. Diagram of a Potential Anti-Inflammatory Mechanism
Caption: Inhibition of the COX pathway by policosanols.
References
- 1. researchgate.net [researchgate.net]
- 2. plantsjournal.com [plantsjournal.com]
- 3. Estimation of drug-likeness properties of GC–MS separated bioactive compounds in rare medicinal Pleione maculata using molecular docking technique and SwissADME in silico tools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 6. iomcworld.com [iomcworld.com]
- 7. researchgate.net [researchgate.net]
- 8. jddtonline.info [jddtonline.info]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 12-Heptacosanol
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 12-Heptacosanol. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges in your experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, particularly via the Grignard reaction, which is a common and effective method for forming the carbon-carbon bond at the C-12 position.
Grignard Reaction-Specific Issues
Q1: My Grignard reaction to synthesize this compound is not initiating. What are the possible causes and solutions?
A1: Failure of a Grignard reaction to initiate is a common problem. Several factors could be responsible:
-
Wet Glassware or Solvents: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried, for instance, by oven-drying overnight and cooling in a desiccator. Solvents must be anhydrous.
-
Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents reaction. Try activating the magnesium by gently crushing the turnings in a dry flask or by adding a small crystal of iodine.
-
Impure Alkyl Halide: The 1-bromopentadecane (B48590) used to prepare the Grignard reagent must be pure and dry. Distill it if necessary.
Q2: The yield of this compound from my Grignard reaction is consistently low. How can I improve it?
A2: Low yields can result from several factors throughout the experimental process. Consider the following troubleshooting steps:
-
Side Reactions: The Grignard reagent can act as a base, leading to enolization of the dodecanal (B139956) starting material. To minimize this, add the aldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C).
-
Incomplete Reaction: Ensure the reaction goes to completion by allowing for a sufficient reaction time and monitoring the disappearance of the starting materials by Thin Layer Chromatography (TLC).
-
Work-up Issues: During the acidic work-up, ensure the pH is low enough to protonate the alkoxide and dissolve the magnesium salts. Inadequate mixing can also lead to product loss.
Q3: I am observing significant amounts of by-products in my reaction mixture. What are they and how can I avoid them?
A3: Common by-products in a Grignard reaction for this compound synthesis include:
-
Wurtz Coupling Product: The Grignard reagent can couple with the unreacted alkyl halide to form a C30 hydrocarbon. This can be minimized by slow addition of the alkyl halide during the Grignard reagent formation.
-
Unreacted Starting Materials: This indicates an incomplete reaction. See Q2 for suggestions on improving reaction completion.
-
Products from Reaction with CO2: If the reaction is not performed under an inert atmosphere (e.g., nitrogen or argon), the Grignard reagent can react with atmospheric carbon dioxide to form a carboxylic acid.
Purification-Specific Issues
Q4: I am having difficulty purifying this compound from the crude reaction mixture. What are the recommended purification methods?
A4: The purification of long-chain alcohols like this compound can be challenging due to their waxy nature and high boiling points.
-
Crystallization: This is often the most effective method for purifying long-chain alcohols. Try dissolving the crude product in a minimal amount of a hot solvent (e.g., acetone (B3395972), ethanol, or a mixture of hexane (B92381) and ethyl acetate) and then cooling it slowly to allow the product to crystallize.
-
Column Chromatography: While feasible, column chromatography of long-chain alcohols can be tedious. Use a silica (B1680970) gel column and a solvent system with a gradient of increasing polarity, for example, starting with pure hexane and gradually adding ethyl acetate.
Quantitative Data
The following tables provide representative data for the synthesis of this compound via a Grignard reaction. Note that optimal conditions may vary based on the specific laboratory setup and reagent purity.
Table 1: Grignard Reagent Formation - Reaction Parameters
| Parameter | Recommended Value |
| Molar Ratio (1-bromopentadecane:Mg) | 1:1.2 |
| Solvent | Anhydrous Diethyl Ether or THF |
| Temperature | Room Temperature to Gentle Reflux |
| Reaction Time | 1-2 hours |
Table 2: Grignard Reaction with Dodecanal - Reaction Parameters
| Parameter | Recommended Value |
| Molar Ratio (Grignard Reagent:Dodecanal) | 1.1:1 |
| Solvent | Anhydrous Diethyl Ether or THF |
| Addition Temperature | 0 °C |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
Table 3: Typical Yield and Purity of this compound
| Parameter | Typical Value |
| Crude Yield | 80-90% |
| Yield after Crystallization | 60-75% |
| Purity (by GC or NMR) | >98% |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol describes a representative procedure for the synthesis of this compound from 1-bromopentadecane and dodecanal.
Materials:
-
Magnesium turnings
-
Iodine crystal (optional, for activation)
-
1-Bromopentadecane
-
Dodecanal
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Solvents for crystallization (e.g., acetone, ethanol)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine if necessary to activate the magnesium.
-
Dissolve 1-bromopentadecane in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the 1-bromopentadecane solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a gentle reflux.
-
Once the reaction has started, add the remaining 1-bromopentadecane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.
-
-
Reaction with Dodecanal:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve dodecanal in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the dodecanal solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent such as acetone or ethanol.
-
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for low yield in the Grignard synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
Preventing degradation of 12-Heptacosanol during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 12-Heptacosanol during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The primary factors that can lead to the degradation of this compound, a long-chain saturated fatty alcohol, are exposure to heat, light, and oxygen. While it is a relatively stable compound, prolonged exposure to harsh conditions can initiate degradation pathways. Contamination with trace metals can also catalyze oxidative processes.
Q2: I've noticed a change in the physical appearance of my this compound powder. What could be the cause?
A2: Changes in physical appearance, such as discoloration (yellowing) or a change in texture (clumping), can be indicators of degradation. Yellowing may suggest oxidation, while clumping could be a result of moisture absorption. It is recommended to perform analytical testing to confirm any chemical changes.
Q3: What are the potential degradation products of this compound?
A3: The most likely degradation pathway for a primary alcohol like this compound is oxidation. This can lead to the formation of the corresponding aldehyde (12-heptacosanal) and subsequently the carboxylic acid (12-heptacosanoic acid).
Q4: How does temperature affect the stability of this compound?
A4: Elevated temperatures can accelerate the rate of chemical degradation, particularly oxidation.[1][2] While this compound is a solid with a relatively high melting point, storing it at elevated temperatures for extended periods is not recommended. Conversely, extreme cold is generally not detrimental to the stability of the solid form, though temperature cycling should be avoided.[3] For solutions of similar long-chain alcohols, storage at -20°C for short-term (1 month) and -80°C for long-term (6 months) is recommended to maintain stability.[4]
Q5: Is this compound sensitive to light?
A5: Yes, exposure to light, particularly UV rays, can provide the energy to initiate oxidative degradation.[3] It is crucial to store this compound in a dark place or in amber or opaque containers to minimize light exposure.
Q6: How can I prevent the oxidation of this compound?
A6: To prevent oxidation, this compound should be stored in a tightly sealed container with minimal headspace to reduce exposure to atmospheric oxygen. For long-term storage or for highly sensitive applications, storing under an inert gas atmosphere, such as nitrogen or argon, is the most effective method.
Q7: What is the recommended humidity level for storing this compound?
Q8: What type of container is best for storing this compound?
A8: this compound should be stored in well-sealed containers made of non-reactive materials. Amber glass bottles with tight-fitting caps (B75204) are ideal as they protect from light and are inert. For larger quantities, high-density polyethylene (B3416737) (HDPE) or other chemically resistant plastic containers can be suitable, provided they are stored in the dark.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration (Yellowing) | Oxidation due to exposure to air and/or light. | - Store in an amber, airtight container. - Purge the container with an inert gas (e.g., nitrogen or argon). - Store in a dark, cool place. - Verify purity using HPLC or GC-MS. |
| Clumping or Caking | Moisture absorption. | - Store in a desiccator or a low-humidity environment. - Ensure the container is tightly sealed. - If clumping is minor, gently break up the powder before use. |
| Inconsistent Experimental Results | Degradation of the compound. | - Re-evaluate storage conditions. - Test the purity of the stored material. - Use a fresh, unopened batch for critical experiments. |
| "Off" Odor | Formation of volatile degradation products (e.g., aldehydes). | - This is a strong indicator of significant degradation. The material should be properly disposed of. - Review and improve storage protocols immediately. |
Recommended Storage Conditions
For optimal stability, this compound should be stored under the following conditions:
| Parameter | Recommendation |
| Temperature | Controlled room temperature (20-25°C). For long-term storage, refrigeration (2-8°C) is recommended. |
| Light | Protect from light. Store in a dark place or use amber/opaque containers. |
| Atmosphere | Store in a tightly sealed container. For maximum protection, store under an inert gas (e.g., nitrogen, argon). |
| Humidity | Store in a dry environment. Use of a desiccator is advisable. |
| Container | Well-sealed, non-reactive containers (e.g., amber glass bottles). |
Experimental Protocols
Protocol: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
1. Materials and Reagents:
-
This compound sample
-
High-purity solvent (e.g., hexane, chloroform, or dichloromethane)
-
Internal standard (e.g., a long-chain hydrocarbon like eicosane)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
2. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample into a vial.
-
Add a known amount of the internal standard.
-
Dissolve the sample and internal standard in 1 mL of the chosen solvent.
-
(Optional but recommended for better peak shape) Add 100 µL of the derivatizing agent to the solution. Cap the vial tightly and heat at 60-70°C for 30 minutes to convert the alcohol to its trimethylsilyl (B98337) (TMS) ether derivative.
-
Cool the sample to room temperature before injection.
3. GC-MS Analysis:
-
Set the GC-MS parameters. A typical temperature program would be:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
Injector temperature: 280°C.
-
Transfer line temperature: 290°C.
-
Ion source temperature: 230°C.
-
Carrier gas: Helium at a constant flow rate.
-
Injection volume: 1 µL.
-
Acquire data in full scan mode.
4. Data Analysis:
-
Identify the peak corresponding to this compound (or its TMS derivative) based on its retention time and mass spectrum.
-
Search for peaks corresponding to potential degradation products, such as the corresponding aldehyde or carboxylic acid (or their TMS derivatives).
-
Calculate the purity of the this compound sample by comparing its peak area to the total area of all peaks (area percent method) or by using the internal standard for quantification.
Visualizations
Caption: Potential oxidative degradation pathway of this compound.
Caption: Troubleshooting workflow for suspected this compound degradation.
References
Technical Support Center: Method Refinement for Separating 12-Heptacosanol from Other Lipids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the separation of 12-Heptacosanol from complex lipid mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound from other lipids?
A1: The main challenges stem from the non-polar nature and high molecular weight of this compound, which are often similar to other lipids in a mixture. Key difficulties include:
-
Co-elution: Similar polarity and size to other long-chain lipids can lead to overlapping peaks in chromatographic separations.
-
Low Abundance: this compound may be a minor component in a complex lipid extract, making its isolation and detection challenging.
-
Isomer Separation: Distinguishing this compound from its positional isomers (e.g., 1-Heptacosanol) requires high-resolution separation techniques.
-
Solubility: Long-chain alcohols have limited solubility in many common solvents, which can affect both extraction and chromatographic separation.
Q2: Which chromatographic techniques are most suitable for separating this compound?
A2: Several chromatographic methods can be employed, with the choice depending on the complexity of the lipid mixture and the desired purity of the final product.
-
Normal-Phase High-Performance Liquid Chromatography (NP-HPLC): This is a powerful technique for separating non-polar compounds based on their polar functional groups. It can effectively separate lipid classes.
-
Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is excellent for separating and identifying volatile and semi-volatile compounds like long-chain alcohols. Derivatization may be necessary to increase volatility.
-
Flash Chromatography: This is a rapid and efficient method for preparative-scale purification of lipids from a mixture.
-
Thin-Layer Chromatography (TLC): TLC is a simple and cost-effective method for initial screening of solvent systems and for monitoring the progress of a separation.
Q3: What are the key parameters to optimize in an HPLC method for this compound separation?
A3: To achieve optimal separation of this compound using HPLC, consider the following parameters:
-
Stationary Phase: A silica-based column is typically used for normal-phase separation of lipids.
-
Mobile Phase: A non-polar mobile phase, such as a mixture of hexane (B92381) and an ether (e.g., methyl tert-butyl ether or diethyl ether), is commonly used. A shallow gradient of the more polar solvent can improve resolution.
-
Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is suitable for detecting non-chromophoric lipids like this compound. UV detection at low wavelengths (around 200-210 nm) can also be used, but solvent choice is critical.
-
Flow Rate and Temperature: Optimizing these parameters can improve peak shape and resolution.
Q4: How can I improve the yield and purity of this compound during extraction?
A4: To enhance the yield and purity of this compound during the initial extraction phase:
-
Solvent Selection: Use a solvent system that selectively dissolves long-chain alcohols while minimizing the extraction of other lipid classes. A common choice is a mixture of chloroform (B151607) and methanol.
-
Fractional Crystallization: This technique can be used to enrich the sample with this compound before chromatographic purification. It relies on the differential solubility of lipids at low temperatures.
-
Solid-Phase Extraction (SPE): SPE can be used to remove interfering compounds and enrich the sample for the target analyte before further purification.
Q5: Is there any information on the biological activity or signaling pathways of this compound?
A5: Currently, there is limited specific information available in the scientific literature regarding the signaling pathways directly involving this compound. However, long-chain fatty alcohols, in general, are known to play roles in various cellular processes. For instance, 1-Heptacosanol has been reported to possess antimicrobial and antioxidant properties.[1][2] Long-chain alcohols can be incorporated into cellular membranes, potentially influencing membrane fluidity and the function of membrane-bound proteins.[3] Further research is needed to elucidate the specific biological roles of this compound.
Troubleshooting Guides
HPLC Separation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution/Peak Overlap | Mobile phase is too strong or too weak. | Adjust the mobile phase composition. For normal-phase, decrease the polarity for better retention and separation. |
| Inappropriate stationary phase. | Consider a different column chemistry or particle size. | |
| Peak Tailing | Active sites on the column interacting with the analyte. | Add a small amount of a polar modifier (e.g., a trace of alcohol) to the mobile phase. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Ghost Peaks | Contamination in the mobile phase or from a previous injection. | Use high-purity solvents and flush the system thoroughly between runs. |
| No Peaks Detected | The detector is not suitable for non-chromophoric lipids. | Use a universal detector like ELSD or CAD. |
| The concentration of this compound is below the detection limit. | Concentrate the sample before injection. |
GC Separation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad Peaks | Injection port temperature is too low. | Increase the injector temperature to ensure complete volatilization. |
| Column bleed at high temperatures. | Use a column with a higher temperature limit and condition it properly. | |
| Poor Isomer Separation | The column is not selective enough for positional isomers. | Use a longer capillary column or a column with a more polar stationary phase. |
| Sample Degradation | The injection port temperature is too high. | Lower the injector temperature or use a gentler injection technique like cool on-column injection. |
Quantitative Data Summary
The following table summarizes typical performance data for the separation of long-chain alcohols similar to this compound. Note that specific values for this compound may vary depending on the exact experimental conditions and the complexity of the sample matrix.
| Parameter | HPLC | GC-MS | Flash Chromatography |
| Typical Purity | >95% | >98% | 80-95% |
| Typical Recovery | 85-95% | 90-99% | >90% |
| Limit of Detection (LOD) | ng range (with ELSD/CAD) | pg range | µg range |
| Limit of Quantification (LOQ) | ng range (with ELSD/CAD) | pg range | µg range |
Experimental Protocols
Protocol 1: Normal-Phase HPLC for Separation of this compound
-
Sample Preparation: Dissolve the lipid extract in a minimal amount of the initial mobile phase (e.g., hexane). Filter the sample through a 0.22 µm PTFE syringe filter.
-
HPLC System:
-
Column: Silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Hexane.
-
Mobile Phase B: Methyl tert-butyl ether (MTBE).
-
Gradient: Start with 1% B, increase to 10% B over 20 minutes, then wash with 50% B and re-equilibrate at 1% B.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 30 °C.
-
Detector: ELSD (Nebulizer temperature: 40 °C, Evaporator temperature: 60 °C, Gas flow: 1.5 L/min).
-
-
Injection: Inject 10-20 µL of the prepared sample.
-
Data Analysis: Identify the peak corresponding to this compound based on retention time comparison with a standard (if available) or by collecting fractions for analysis by other methods like GC-MS.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
-
Derivatization (optional but recommended): To a dried aliquot of the sample, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine. Heat at 70 °C for 30 minutes.
-
GC-MS System:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 300 °C at 5 °C/min, and hold for 10 minutes.
-
Injector Temperature: 280 °C.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-600.
-
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.
-
Data Analysis: Identify the TMS-derivatized this compound peak by its retention time and characteristic mass spectrum. Quantify using an internal standard.
Protocol 3: Fractional Crystallization for Enrichment
-
Dissolution: Dissolve the crude lipid extract in a suitable solvent (e.g., acetone, ethanol, or a mixture of hexane and ethyl acetate) at an elevated temperature to ensure complete dissolution.
-
Cooling: Slowly cool the solution to a low temperature (e.g., 4 °C or -20 °C). The cooling rate should be slow to allow for the formation of well-defined crystals.
-
Crystallization: As the solution cools, lipids with lower solubility at that temperature will crystallize out. This compound, being a long-chain saturated alcohol, is expected to have relatively low solubility at cold temperatures.
-
Separation: Separate the crystals from the mother liquor by filtration or centrifugation at the cold temperature.
-
Washing: Wash the collected crystals with a small amount of the cold solvent to remove any adhering impurities from the mother liquor.
-
Analysis: Analyze the crystalline fraction and the mother liquor to determine the enrichment of this compound. This enriched fraction can then be further purified by chromatography.
Visualizations
Caption: Workflow for the separation and purification of this compound.
Caption: Troubleshooting logic for poor HPLC separation of this compound.
References
- 1. Physicochemical Characterization and Antimicrobial Activity against Erwinia amylovora, Erwinia vitivora, and Diplodia seriata of a Light Purple Hibiscus syriacus L. Cultivar - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial, Mutagenic Properties and Chemical Characterisation of Sugar Bush (Protea caffra Meisn.): A South African Native Shrub Species [mdpi.com]
- 3. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Long-Chain Fatty Alcohol Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on overcoming the challenges associated with the oral delivery of long-chain fatty alcohols (LCFAs).
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of my long-chain fatty alcohol formulation unexpectedly low?
A1: Long-chain fatty alcohols, due to their lipophilic nature, face several barriers to effective absorption. Low aqueous solubility is a primary obstacle, as it is a prerequisite for absorption.[1][2][3] The dissolution of the compound in gastrointestinal fluids is often the rate-limiting step for absorption.[4] Furthermore, these molecules may be subject to first-pass metabolism in the gut wall or liver, which can significantly reduce the amount of the substance that reaches systemic circulation.[3]
Q2: What are the primary strategies to enhance the bioavailability of LCFAs?
A2: The most effective strategies involve lipid-based drug delivery systems (LBDDS). These formulations are designed to increase the solubility and absorption of lipophilic compounds. Key LBDDS technologies include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.
-
Solid Lipid Nanoparticles (SLNs): Colloidal carriers composed of a solid lipid core that can encapsulate lipophilic compounds, offering controlled release and improved stability.
-
Nanostructured Lipid Carriers (NLCs): A second generation of lipid nanoparticles that combine solid and liquid lipids, creating a less-ordered lipid matrix. This structure allows for higher drug loading and reduces potential drug expulsion during storage compared to SLNs.
Q3: How do lipid-based formulations improve absorption?
A3: Lipid-based formulations improve absorption through several mechanisms:
-
Enhanced Solubilization: They maintain the lipophilic compound in a dissolved state within the gastrointestinal tract, bypassing the dissolution step.
-
Stimulation of Lymphatic Transport: Lipids stimulate the formation of chylomicrons, which are lipoprotein particles that transport lipids via the lymphatic system. This pathway allows the compound to bypass the liver's first-pass metabolism, increasing its systemic bioavailability.
Q4: What role does the lymphatic system play in the absorption of LCFAs?
A4: The lymphatic system is crucial for transporting digested dietary fats and highly lipophilic compounds from the intestine to the bloodstream. After absorption into intestinal cells, LCFAs are re-esterified and packaged into chylomicrons. These large particles are then transported through lymphatic vessels, eventually reaching the systemic circulation. This route is essential for the efficient absorption of lipids and avoids the initial pass through the liver.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low drug loading in SLN/NLC formulation. | Improper lipid selection; drug expulsion due to lipid crystallization. | Screen different solid lipids or combinations of solid and liquid lipids (for NLCs) to find a matrix with higher solubilizing capacity for your LCFA. NLCs generally offer higher loading capacity than SLNs. |
| Phase separation or instability of SEDDS upon dilution. | Incorrect ratio of oil, surfactant, and co-surfactant; HLB value of the surfactant system is not optimal. | Systematically vary the ratios of the components and construct a pseudo-ternary phase diagram to identify the optimal self-emulsifying region. Select surfactants with appropriate HLB values (typically 8-15 for o/w emulsions). |
| High variability in in vivo pharmacokinetic data. | Significant food effect; inconsistent emulsification of the formulation in vivo. | Evaluate the formulation's performance in both fed and fasted states. For SEDDS, ensure spontaneous and reproducible emulsion formation. The presence of food, particularly dietary fats, can enhance the absorption of highly lipophilic drugs by stimulating bile secretion. |
| Low permeability observed in Caco-2 cell assays. | Poor apical solubility; efflux transporter activity (e.g., P-glycoprotein). | Ensure the formulation maintains the LCFA in a solubilized state in the assay medium. Co-administer with a known P-glycoprotein inhibitor (e.g., verapamil) to assess the impact of efflux transporters. |
Data Presentation
Table 1: Comparison of Lipid-Based Formulation Strategies
| Formulation Type | Typical Particle Size | Advantages | Disadvantages |
| SEDDS/SMEDDS | < 300 nm (SEDDS), < 50 nm (SMEDDS) | High drug loading capacity; spontaneous emulsion formation; enhances lymphatic transport. | Potential for GI irritation from high surfactant concentrations; liquid/semi-solid nature can pose manufacturing challenges. |
| Solid Lipid Nanoparticles (SLN) | 50 - 1000 nm | Controlled drug release; good stability; biocompatible and biodegradable lipids. | Lower drug loading capacity; potential for drug expulsion during storage due to polymorphic transitions. |
| Nanostructured Lipid Carriers (NLC) | 100 - 300 nm | High drug loading capacity; improved stability over SLNs; controlled release. | More complex composition compared to SLNs. |
Experimental Protocols
Protocol 1: Formulation of Nanostructured Lipid Carriers (NLCs) via Hot Homogenization
This protocol describes a common method for preparing NLCs.
Materials:
-
Long-chain fatty alcohol (active compound)
-
Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
-
Liquid lipid (e.g., oleic acid, Miglyol® 812)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid and liquid lipid together at a temperature approximately 5-10°C above the melting point of the solid lipid.
-
Drug Incorporation: Dissolve the long-chain fatty alcohol in the molten lipid mixture.
-
Aqueous Phase Preparation: Heat the purified water containing the dissolved surfactant to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer (e.g., Ultra-Turrax®) at high speed for 5-10 minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer for several cycles (typically 3-5 cycles) at a pressure of 500-1500 bar.
-
Cooling and NLC Formation: Allow the resulting nanoemulsion to cool down to room temperature. The lipids will recrystallize and form the solid NLC particles.
-
Characterization: Analyze the formulation for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Visualizations
Figure 1: A generalized workflow for developing and testing lipid-based formulations.
Figure 2: Simplified pathway of lipid formulation absorption via the lymphatic system.
Figure 3: Troubleshooting flowchart for investigating low bioavailability of LCFAs.
References
- 1. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Factors Influencing Bioavailability: First-Pass Elimination [jove.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Quantification of 12-Heptacosanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 12-Heptacosanol and other long-chain alcohols using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to matrix effects in your LC-MS analysis of this compound.
| Issue/Observation | Potential Cause | Recommended Action(s) |
| Poor reproducibility of results between samples. | Variable matrix effects between different sample preparations. | - Implement a more rigorous sample preparation method: Use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1]- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for sample-to-sample variability in ion suppression.[2]- Prepare matrix-matched calibrants and Quality Control (QC) samples: This helps to normalize consistent matrix effects across the analytical run. |
| Low signal intensity or poor sensitivity for this compound. | Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound in the ion source. | - Perform a post-column infusion experiment: This will identify the regions in your chromatogram where ion suppression is most severe. You can then adjust your chromatography to move the elution of this compound away from these regions.- Optimize sample cleanup: Employ SPE or LLE to remove phospholipids (B1166683) and other interfering substances.[1][3]- Dilute the sample: This can reduce the concentration of matrix components, but ensure the this compound concentration remains above the limit of detection.[4] |
| Inaccurate quantification despite using an internal standard. | Differential Matrix Effects: The analyte and internal standard are not experiencing the same degree of ion suppression. | - Verify co-elution: Ensure the analyte and internal standard (especially if not a SIL-IS) have identical retention times. Even slight separation can lead to differential suppression.- Check for high concentrations of co-eluting matrix components: Extreme levels of interferents can cause non-proportional suppression of the analyte and internal standard.- Use a Stable Isotope-Labeled Internal Standard: A SIL-IS has nearly identical physicochemical properties to the analyte and will co-elute, ensuring it is affected by the matrix in the same way.[2] |
| Unexpected peaks or high background noise in the chromatogram. | Sample matrix contamination or carryover. | - Incorporate a more thorough wash step in your sample preparation. - Optimize the cleaning procedure for your LC system and autosampler. - Inject blank samples between your analytical runs to check for carryover. |
| Non-linear calibration curve. | Matrix effects that are concentration-dependent. | - Use the method of standard addition: This technique can help to correct for matrix effects by creating a calibration curve within the sample matrix itself.[5]- Prepare matrix-matched calibration standards. [3] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound quantification?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix. This interference can lead to a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[3]
Q2: What are the common sources of matrix effects in lipid analysis?
A2: In biological samples such as plasma, serum, or tissue extracts, the most significant cause of matrix effects are phospholipids. Other sources include salts, proteins, endogenous metabolites, and exogenous substances like anticoagulants or dosing vehicles. These components can co-elute with this compound and interfere with the ionization process in the mass spectrometer's ion source.
Q3: How can I determine if my analysis is being affected by matrix effects?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard solution is infused into the mass spectrometer after the LC column. A blank matrix extract is then injected. Dips or peaks in the constant signal indicate regions of ion suppression or enhancement, respectively.
-
Post-Extraction Spiking: This is a quantitative approach. The response of this compound spiked into a blank matrix extract (that has already undergone sample preparation) is compared to the response of the analyte in a clean solvent at the same concentration. The ratio of these responses indicates the degree of signal suppression or enhancement.[3]
Q4: What is the most effective strategy to minimize matrix effects?
A4: The most effective way to reduce matrix effects is through rigorous sample preparation to remove interfering components before they are introduced into the mass spectrometer. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective for cleaning up lipid samples. The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for any remaining matrix effects.[2]
Q5: When should I use the method of standard addition?
A5: The method of standard addition is particularly useful when you cannot obtain a blank matrix to prepare matrix-matched calibrators, or when a stable isotope-labeled internal standard for this compound is not available. This method helps to correct for matrix effects by creating a calibration curve within each sample.[4][5]
Quantitative Comparison of Sample Preparation Methods
The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes quantitative data on the effectiveness of common techniques for removing interfering substances in bioanalysis. While the data is not specific to this compound, it provides a valuable comparison of the methods' general efficacy.
| Sample Preparation Technique | Average Analyte Recovery (%) | Average Matrix Effect (%) | Key Advantages | Considerations |
| Protein Precipitation (PPT) | ~85-95% | >30% | Simple, fast, and inexpensive. | Minimal removal of matrix components, leading to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | 70% (± 10%) | 16% | Good for removing highly polar interferences like salts. | Can be labor-intensive and may have lower recovery for some analytes.[1] |
| Solid-Phase Extraction (SPE) | 98% (± 8%) | 6% | High and consistent recoveries with excellent removal of matrix components, including phospholipids.[1] | Requires method development to optimize the sorbent, wash, and elution steps. |
Data adapted from Waters Corporation application note comparing SPE, SLE, and LLE for a panel of 22 drugs in plasma.[1]
Experimental Protocols
Detailed Protocol for the Method of Standard Addition
This protocol describes how to use the method of standard addition to quantify this compound in a sample matrix where significant matrix effects are suspected and a stable isotope-labeled internal standard is unavailable.
1. Sample Preparation:
- Process your unknown sample containing this compound using your established extraction procedure (e.g., LLE or SPE).
- After extraction, evaporate the solvent and reconstitute the residue in a known volume of a suitable solvent (e.g., methanol/isopropanol 1:1 v/v). This is your final sample extract.
2. Preparation of Standard Spiking Solutions:
- Prepare a series of standard solutions of this compound at known concentrations in the same solvent used for sample reconstitution.
3. Spiking the Sample:
- Aliquot at least four equal volumes of your final sample extract into separate vials.
- Vial 1 (Unspiked): Add a volume of the reconstitution solvent equal to the volume of the standard you will add to the other vials.
- Vial 2 (Spike 1): Add a known volume of the lowest concentration this compound standard solution.
- Vial 3 (Spike 2): Add the same known volume of a medium concentration this compound standard solution.
- Vial 4 (Spike 3): Add the same known volume of the highest concentration this compound standard solution.
- Ensure the total volume in each vial is the same by adjusting with the reconstitution solvent if necessary.
4. LC-MS Analysis:
- Inject and analyze each of the prepared solutions (unspiked and spiked) using your optimized LC-MS method for this compound.
- Record the peak area for this compound in each run.
5. Data Analysis:
- Plot the measured peak area (y-axis) against the concentration of the added this compound standard (x-axis).
- Perform a linear regression on the data points.
- Extrapolate the linear regression line to the x-axis (where the peak area is zero).
- The absolute value of the x-intercept represents the concentration of this compound in the unspiked sample.[5][6]
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects in LC-MS analysis.
References
Technical Support Center: Purity Assessment of Synthetic 12-Heptacosanol
Welcome to the technical support center for the purity assessment of synthetic 12-Heptacosanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered during the quality control of this long-chain fatty alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for assessing the purity of synthetic this compound?
A1: The primary methods for determining the purity of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Gas Chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is ideal for separating and quantifying volatile and thermally stable compounds. Given the high boiling point of this compound, derivatization is often required to increase its volatility. HPLC is a versatile technique for non-volatile compounds and can be used for both purity determination and impurity profiling. Additionally, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful tool for determining purity without the need for a reference standard of the analyte.[1][2][3][4]
Q2: What are the likely impurities in synthetic this compound?
A2: Impurities in synthetic this compound are typically related to the synthetic route used. Common synthesis methods for long-chain secondary alcohols include Grignard reactions and Wittig-type reactions. Potential impurities may include:
-
Unreacted Starting Materials: Such as dodecanal, 1-bromopentadecane (B48590) (from a Grignard synthesis), or corresponding phosphonium (B103445) salts and aldehydes from a Wittig synthesis.
-
Reagents and Byproducts: Triphenylphosphine oxide is a common byproduct from a Wittig reaction.[1] Side products from Grignard reactions can include biphenyl-type compounds from the coupling of unreacted starting materials.
-
Isomers: Depending on the synthesis and purification, other positional isomers of heptacosanol could be present.
-
Related Long-Chain Alcohols: Shorter or longer chain alcohols may be present from impure starting materials.
-
Solvent Residues: Residual solvents from the reaction or purification steps.
Q3: Why is derivatization necessary for the GC analysis of this compound?
A3: this compound is a long-chain fatty alcohol with a high boiling point and high polarity due to the hydroxyl group. These characteristics can lead to poor peak shape (tailing), low volatility, and potential thermal degradation in the GC inlet and column. Derivatization, typically silylation to form a trimethylsilyl (B98337) (TMS) ether, replaces the active hydrogen of the hydroxyl group. This increases the volatility and thermal stability of the molecule, leading to sharper, more symmetrical peaks and improved chromatographic performance.
Q4: Can I use HPLC for purity analysis without derivatization?
A4: Yes, HPLC can be used for the analysis of this compound without derivatization. Reversed-phase HPLC is a common approach. However, due to the lack of a strong chromophore in the this compound molecule, detection can be a challenge. Universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are often employed. Alternatively, derivatization to introduce a UV-active or fluorescent tag can significantly enhance detection sensitivity with more common UV-Vis or fluorescence detectors.
Q5: How can I confirm the identity of impurities found in my this compound sample?
A5: The most powerful technique for impurity identification is Gas Chromatography-Mass Spectrometry (GC-MS). GC separates the impurities from the main compound, and the mass spectrometer provides a fragmentation pattern (mass spectrum) for each impurity. This "fingerprint" can be compared to spectral libraries (like the NIST library) for identification. For unknown impurities not present in libraries, further analysis using high-resolution mass spectrometry (HRMS) and NMR spectroscopy may be necessary to elucidate the structure.
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Peak Tailing | 1. Active sites in the GC system (liner, column). 2. Incomplete derivatization. 3. Column contamination. | 1. Use a deactivated inlet liner and a column suitable for polar analytes. 2. Optimize the derivatization reaction conditions (reagent concentration, temperature, time). 3. Bake out the column at a high temperature (within its limits) or trim the first few centimeters of the column. |
| Broad Peaks | 1. Low oven temperature. 2. Carrier gas flow rate is too low. 3. Column degradation. | 1. Increase the oven temperature or use a temperature program. 2. Optimize the carrier gas flow rate. 3. Replace the GC column. |
| Ghost Peaks | 1. Contamination in the syringe, inlet, or column. 2. Septum bleed. | 1. Run a blank gradient to identify the source of contamination. Clean the syringe and inlet. 2. Use a high-quality, low-bleed septum. |
| Inconsistent Retention Times | 1. Leaks in the system. 2. Fluctuations in oven temperature or carrier gas flow. | 1. Perform a leak check of the GC system. 2. Ensure the GC oven is properly calibrated and the gas supply is stable. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| No/Low Signal | 1. Incorrect detector settings (for ELSD/CAD). 2. Compound is not eluting from the column. | 1. Optimize detector parameters (e.g., nebulizer and evaporator temperature for ELSD). 2. Use a stronger mobile phase (higher percentage of organic solvent) to elute the non-polar this compound. |
| Broad Peaks | 1. Column overloading. 2. Mobile phase composition is too weak. 3. Column contamination or degradation. | 1. Reduce the injection volume or sample concentration. 2. Increase the organic solvent percentage in the mobile phase. 3. Flush the column with a strong solvent or replace the column. |
| Peak Splitting | 1. Column is clogged at the inlet. 2. Sample solvent is too different from the mobile phase. | 1. Reverse flush the column (if permissible by the manufacturer) or replace the inlet frit. 2. Dissolve the sample in the mobile phase or a weaker solvent. |
| Drifting Baseline | 1. Column not equilibrated. 2. Mobile phase composition changing. 3. Detector temperature fluctuations. | 1. Allow sufficient time for column equilibration before starting the analysis. 2. Ensure proper mixing and degassing of the mobile phase. 3. Use a column oven to maintain a stable temperature. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by GC-MS after Silylation
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the synthetic this compound sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., pyridine (B92270) or anhydrous dichloromethane).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions (Example):
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 300°C.
-
Oven Program: Start at 150°C, hold for 1 minute, ramp to 320°C at 10°C/min, and hold for 10 minutes.
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 320°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-600.
-
Protocol 2: Purity Assessment of this compound by HPLC-ELSD
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthetic this compound sample.
-
Dissolve in 10 mL of a suitable solvent, such as a mixture of isopropanol (B130326) and hexane. The sample solvent should be miscible with the mobile phase.
-
-
HPLC-ELSD Conditions (Example):
-
HPLC Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and Isopropanol (B). For example, start with 80% A, and gradient to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
ELSD Settings: Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 L/min.
-
Visualizations
Caption: A general workflow for the purity assessment of synthetic this compound.
References
Improving the stability of 12-Heptacosanol stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 12-Heptacosanol stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve?
A1: this compound is a long-chain fatty alcohol. Like other fatty alcohols, it has a long hydrocarbon chain which makes it highly lipophilic (fat-loving) and consequently, practically insoluble in water.[1][2] Its poor solubility in aqueous solutions presents a challenge for its use in many biological experiments.
Q2: Which solvents are recommended for preparing this compound stock solutions?
A2: this compound is soluble in a range of organic solvents. The choice of solvent will depend on the experimental requirements, including the tolerance of the biological system to the solvent. Commonly used solvents include Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.[3]
Q3: What is the recommended storage condition for this compound stock solutions?
A3: To ensure stability and prevent degradation, stock solutions of this compound should be stored at -20°C or -80°C in tightly sealed vials.[4] It is also advisable to protect the solutions from light.
Q4: Why has my this compound stock solution precipitated?
A4: Precipitation of this compound from a stock solution can occur due to several factors:
-
Supersaturation: The concentration of the compound may have exceeded its solubility limit in the chosen solvent.[4]
-
Improper Storage: Exposure to moisture can cause hydrophobic compounds to precipitate from organic solvents like DMSO.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of the compound, leading to precipitation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can decrease its stability.
Q5: Can I use co-solvents to improve the solubility of this compound in my aqueous experimental buffer?
A5: Yes, using co-solvents can be an effective strategy. However, it is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the biological system (typically <0.5% for DMSO).
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the preparation and use of this compound stock solutions.
Issue 1: The compound is not fully dissolving.
-
Question: I have added the solvent to my this compound, but I can still see solid particles. What should I do?
-
Answer:
-
Gentle Warming: Warm the solution briefly to 37°C. Do not overheat, as this could degrade the compound.
-
Sonication: Use an ultrasonic bath to aid dissolution.
-
Vortexing: Vortex the solution thoroughly for 1-2 minutes.
-
Re-evaluation of Concentration: If the compound still does not dissolve, your solution may be supersaturated. It is recommended to prepare a new solution at a lower concentration.
-
Issue 2: The stock solution is cloudy or has a precipitate after storage.
-
Question: My this compound stock solution, which was clear initially, is now cloudy after storing it in the freezer. What happened and can I still use it?
-
Answer:
-
Attempt to Redissolve: Before use, allow the vial to come to room temperature and then gently warm it to 37°C while vortexing or sonicating. If the precipitate redissolves and the solution becomes clear, it can likely be used.
-
Check for Contamination: If the cloudiness persists, it might be due to moisture contamination. Using anhydrous solvents and proper storage in tightly sealed vials is crucial.
-
Prepare Fresh: If the precipitate does not redissolve, it is best to discard the solution and prepare a fresh stock. To avoid this in the future, consider preparing smaller aliquots for single-use to minimize freeze-thaw cycles and exposure to atmospheric moisture.
-
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility | Reference |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Acetone | Soluble | |
| Water | Practically Insoluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials with tight-fitting caps
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Water bath set to 37°C (optional)
Procedure:
-
Weigh the Compound: Carefully weigh out the required amount of this compound on an analytical balance. For a 10 mM solution, you will need approximately 3.97 mg per 1 mL of DMSO (Molecular Weight of this compound is ~396.73 g/mol ).
-
Add Solvent: Add the weighed this compound to a sterile vial. Add the appropriate volume of anhydrous DMSO.
-
Dissolve the Compound:
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes.
-
If necessary, briefly warm the solution in a 37°C water bath and vortex again until the solution is clear.
-
-
Aliquot for Storage: Once the compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, tightly-sealed tubes. This prevents contamination and avoids repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Mandatory Visualization
Caption: Factors influencing the stability of this compound stock solutions.
Caption: Experimental workflow for troubleshooting stock solution instability.
Caption: Hypothetical signaling pathway for a lipophilic molecule like this compound.
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of 12-Heptacosanol and Other Policosanols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 12-Heptacosanol against other common policosanols, supported by available experimental data. Policosanols, a class of long-chain aliphatic alcohols, are primarily recognized for their cholesterol-lowering properties, though they exhibit a range of other biological effects. This document synthesizes current research to facilitate an evidence-based understanding of their comparative efficacy.
Data Presentation: Comparative Biological Activity of Policosanols
The following tables summarize quantitative data from key experimental studies, offering a direct comparison of the biological effects of individual policosanol components.
Table 1: Comparative Inhibition of Cholesterol Synthesis in Rat Hepatoma Cells
| Policosanol Component | Chain Length | Concentration (µg/mL) | Inhibition of [¹⁴C]acetate Incorporation into Cholesterol (%) | Statistical Significance |
| Heptacosanol | C27 | 10 | ~10% | Insignificant |
| Hexacosanol | C26 | 10 | ~10% | Insignificant |
| Octacosanol | C28 | 10 | ~15% | Insignificant |
| Triacontanol | C30 | 10 | ~30% | Significant |
| Policosanol Mixture | C24-C34 | 10 | ~30% | Significant |
Data synthesized from Singh et al., Journal of Lipid Research, 2006.[1][2][3]
Table 2: Antimicrobial Activity of 1-Heptacosanol
| Microorganism | Type | Assay | Minimum Inhibitory Concentration (MIC) / EC₉₀ |
| Erwinia amylovora | Bacteria | Broth Dilution | 500 µg/mL (as part of a conjugate) |
| Erwinia vitivora | Bacteria | Broth Dilution | 250 µg/mL (as part of a conjugate) |
| Diplodia seriata | Fungi | Agar Dilution | EC₉₀ of 975.8 µg/mL (for flower extract containing 1-Heptacosanol) |
Data from Sánchez-Hernández et al., Molecules, 2021.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Inhibition of Cholesterol Synthesis Assay
This protocol is based on the methodology described by Singh et al. (2006) for assessing the impact of policosanols on cholesterol synthesis in cultured rat hepatoma cells.[1][2][3]
-
Cell Culture: Rat hepatoma cells (e.g., H4-II-E) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Cells are seeded in multi-well plates. Upon reaching desired confluency, the culture medium is replaced with a serum-free medium containing the test compounds (individual policosanols or a mixture) at specified concentrations. Cells are incubated for a designated period (e.g., 24 hours).
-
Radiolabeling: Following treatment, [¹⁴C]acetate is added to the culture medium, and the cells are incubated for an additional period (e.g., 3 hours) to allow for its incorporation into newly synthesized cholesterol.
-
Lipid Extraction: After incubation, the cells are washed with phosphate-buffered saline (PBS) and harvested. Lipids are extracted using a standard method, such as the Folch procedure (chloroform:methanol, 2:1 v/v).
-
Cholesterol Separation and Quantification: The lipid extract is dried and resuspended in a suitable solvent. Cholesterol is separated from other lipids using thin-layer chromatography (TLC). The area corresponding to cholesterol is scraped, and the radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition of cholesterol synthesis is calculated by comparing the radioactivity incorporated in treated cells to that in control (untreated) cells.
Antimicrobial Activity Assay (Broth Microdilution)
This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
-
Inoculum Preparation: A pure culture of the test bacterium is grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compound (e.g., 1-Heptacosanol) is serially diluted in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the test compound that completely inhibits visible growth of the bacterium.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows related to the biological activity of policosanols.
References
- 1. Policosanol inhibits cholesterol synthesis in hepatoma cells by activation of AMP-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Policosanol Inhibits Cholesterol Synthesis in Hepatoma Cells by Activation of AMP-Kinase | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of 12-Heptacosanol and 1-Octacosanol on Lipid-Lowering Effects
A comprehensive guide for researchers and drug development professionals on the current state of knowledge regarding the lipid-lowering potential of 12-Heptacosanol and 1-Octacosanol (B7804023).
This guide provides an objective comparison of the lipid-lowering effects of two long-chain fatty alcohols, this compound and 1-Octacosanol. While 1-Octacosanol, a primary component of policosanol, has been extensively studied, data on this compound is notably scarce. This document summarizes the available experimental data, details relevant experimental methodologies, and visualizes key biological pathways to aid in the understanding of their potential roles in lipid metabolism.
Executive Summary
Current research provides a significant body of evidence supporting the lipid-lowering effects of 1-Octacosanol. In contrast, there is a profound lack of specific experimental data for this compound, limiting any direct comparison. Studies on policosanol, a natural mixture of long-chain fatty alcohols, have shown that its primary constituent, 1-octacosanol (C28), is a major contributor to its biological activity. Heptacosanol (C27), of which this compound is an isomer, is a minor component of policosanol and has demonstrated statistically insignificant effects on cholesterol synthesis in the limited studies available.
1-Octacosanol: A Profile of a Potent Lipid-Lowering Agent
1-Octacosanol has been the subject of numerous preclinical and clinical studies, largely as the main active ingredient of policosanol. These studies have demonstrated its efficacy in improving lipid profiles.
Quantitative Data from In Vivo and Clinical Studies
The lipid-lowering effects of 1-octacosanol, primarily as a component of policosanol, have been quantified in various studies. The following tables summarize key findings from animal and human trials.
Table 1: Effects of 1-Octacosanol on Lipid Profile in High-Fat Diet-Induced Hyperlipidemic Rats
| Treatment Group | Total Cholesterol (TC) | Triglycerides (TG) | LDL-C | HDL-C | Reference |
| High-Fat Diet (Control) | Significant Increase | Significant Increase | Significant Increase | Significant Decrease | [1] |
| 1-Octacosanol (500 mg/kg) | Significant Decrease | - | Significant Decrease | - | [1] |
| Atorvastatin (10 mg/kg) | Significant Decrease | - | Significant Decrease | - | [1] |
Table 2: Effects of Policosanol (rich in 1-Octacosanol) on Human Lipid Profiles (Clinical Trials)
| Study Population | Dosage | Duration | TC Reduction | LDL-C Reduction | HDL-C Increase | TG Reduction | Reference |
| Hypercholesterolemic Patients | 10-20 mg/day | - | 17-21% | 21-29% | 8-15% | No significant effect | [2] |
| Type II Hypercholesterolemia | 20 mg/day | 24 weeks | 15.6% | 27.4% | 17.6% | 12.7% | [3] |
| Type II Hypercholesterolemia | 40 mg/day | 24 weeks | 17.3% | 28.1% | 17.0% | 15.6% | [3] |
This compound: An Unexplored Avenue
Currently, there is a significant lack of published experimental data specifically investigating the lipid-lowering effects of this compound. One study on the components of policosanol reported that heptacosanol (C27) resulted in a smaller and statistically insignificant decrease in cholesterol synthesis compared to policosanol and triacontanol[4]. The specific effects of the 12-isomer remain uninvestigated.
Mechanism of Action: The AMPK Signaling Pathway
The primary mechanism by which 1-octacosanol is believed to exert its lipid-lowering effects is through the activation of AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy homeostasis.
Activation of AMPK by 1-octacosanol leads to the phosphorylation and subsequent inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This inhibition reduces endogenous cholesterol production. Furthermore, activated AMPK promotes catabolic processes like fatty acid oxidation while inhibiting anabolic pathways such as lipogenesis, further contributing to a healthier lipid profile.
Experimental Protocols
In Vivo Study: High-Fat Diet-Induced Hyperlipidemia in Rats
A common experimental model to evaluate the lipid-lowering effects of compounds like 1-octacosanol involves inducing hyperlipidemia in rats through a high-fat diet.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Diet: A high-fat diet, typically containing 20-40% fat and 1-2% cholesterol, is administered to induce hyperlipidemia. A control group receives a standard chow diet.
-
Treatment: After a period of diet-induced hyperlipidemia, animals are treated with the test compound (e.g., 1-octacosanol) or a positive control (e.g., a statin) via oral gavage for several weeks.
-
Sample Collection and Analysis: At the end of the treatment period, blood samples are collected to measure serum levels of total cholesterol, triglycerides, LDL-C, and HDL-C using standard enzymatic kits. Liver and adipose tissues may also be collected for histological analysis.
In Vitro Assay: Cholesterol Synthesis in Cultured Hepatoma Cells
This assay is used to determine the direct effect of a compound on cholesterol synthesis in liver cells.
Methodology:
-
Cell Culture: Rat or human hepatoma cells (e.g., HepG2) are cultured in a suitable medium.
-
Treatment: Cells are incubated with the test compound (e.g., 1-octacosanol or this compound) at various concentrations.
-
Radiolabeling: A radiolabeled precursor of cholesterol, such as [¹⁴C]-acetate, is added to the culture medium.
-
Lipid Extraction: After incubation, cellular lipids are extracted using a solvent system like chloroform:methanol.
-
Quantification: The amount of radiolabeled cholesterol is quantified using techniques like thin-layer chromatography (TLC) followed by scintillation counting. A decrease in the incorporation of the radiolabel into cholesterol indicates inhibition of cholesterol synthesis.
Conclusion and Future Directions
The available scientific literature strongly supports the lipid-lowering properties of 1-octacosanol, primarily through the activation of the AMPK signaling pathway and subsequent inhibition of HMG-CoA reductase. In stark contrast, this compound remains a largely uninvestigated compound in the context of lipid metabolism.
The lack of data on this compound presents a clear research gap. Future studies should aim to:
-
Evaluate the in vitro effects of this compound on cholesterol synthesis in hepatic cell lines.
-
Conduct in vivo studies in animal models of hyperlipidemia to determine its effects on plasma lipid profiles.
-
Investigate the structure-activity relationship of various isomers of heptacosanol to understand how the position of the hydroxyl group influences biological activity.
Until such studies are conducted, any claims regarding the lipid-lowering efficacy of this compound are purely speculative. For researchers and drug development professionals, 1-octacosanol represents a well-characterized compound with a clear mechanism of action and demonstrated efficacy, while this compound is an open field for novel discovery.
References
- 1. Alcohol effects on hepatic lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of medium- and long-chain saturated fatty acids on blood lipid profile: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fatty alcohols | Cyberlipid [cyberlipid.gerli.com]
In Vivo Comparison of 12-Heptacosanol and its Ester Derivatives: A Literature Review
A comprehensive review of existing scientific literature reveals a significant gap in research directly comparing the in vivo effects of 12-Heptacosanol and its ester derivatives. While long-chain fatty alcohols and their esters, known as wax esters, are recognized for their diverse biological roles, specific in vivo comparative studies on this compound are not publicly available at this time. Therefore, a direct, data-driven comparison as requested cannot be provided.
This guide will instead offer a broader overview of the known biological activities of long-chain fatty alcohols and wax esters based on available in vivo research on related compounds. This information may serve as a foundational resource for researchers and drug development professionals interested in this class of molecules.
General Biological Activities of Long-Chain Fatty Alcohols and Wax Esters
Long-chain fatty alcohols and their corresponding esters are integral components of natural waxes and have been investigated for various physiological effects. Research on compounds structurally related to this compound, such as octacosanol (B124162) (a 28-carbon fatty alcohol), has suggested potential biological activities.
For instance, studies on octacosanol have explored its role in modulating lipid metabolism and inflammatory responses. In vivo experiments in animal models have suggested that octacosanol may influence pathways related to lipid handling and inflammation, although the precise mechanisms are still under investigation.
Wax esters, which are formed by the esterification of a fatty acid with a fatty alcohol, are a major dietary lipid for many marine species. In vivo studies in avians, which are efficient at digesting wax esters, have provided insights into their absorption and metabolism. These studies indicate that the hydrolysis of wax esters into their constituent fatty acids and fatty alcohols is a key step in their utilization. The subsequent absorption and metabolic fate of the fatty alcohol component are areas of ongoing research.
Experimental Considerations for Future In Vivo Studies
To address the current knowledge gap, future in vivo studies comparing this compound and its ester derivatives would need to be designed to assess a range of biological endpoints. Below are hypothetical experimental protocols that could be employed.
Table 1: Hypothetical Experimental Design for In Vivo Comparison
| Parameter | Experimental Model | Treatment Groups | Dosage & Administration | Duration | Key Endpoints |
| Anti-inflammatory Activity | Murine model of induced inflammation (e.g., carrageenan-induced paw edema) | 1. Vehicle Control2. 12-Heptacosanol3. This compound Ester Derivative4. Positive Control (e.g., NSAID) | To be determined based on preliminary dose-ranging studies; Oral gavage | Acute (e.g., 6 hours post-induction) | Paw volume, myeloperoxidase (MPO) activity, cytokine levels (e.g., TNF-α, IL-6) in tissue homogenates. |
| Antioxidant Activity | Rat model of oxidative stress (e.g., CCl4-induced hepatotoxicity) | 1. Vehicle Control2. 12-Heptacosanol3. This compound Ester Derivative4. Positive Control (e.g., N-acetylcysteine) | To be determined; Oral gavage | Sub-chronic (e.g., 7-14 days) | Serum liver enzymes (ALT, AST), liver tissue levels of malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH). |
| Pharmacokinetics | Cannulated rodent model | 1. This compound (intravenous & oral)2. This compound Ester Derivative (intravenous & oral) | Single dose; Intravenous and oral administration | 24-48 hours | Plasma concentrations of the parent compound and potential metabolites over time to determine parameters like Cmax, Tmax, AUC, and bioavailability. |
Potential Signaling Pathways for Investigation
Based on the activities of other long-chain fatty alcohols and related lipids, several signaling pathways could be relevant for investigating the mechanisms of action of this compound and its esters.
Caption: Potential signaling pathways that could be modulated by this compound and its derivatives.
Conclusion
While the direct comparative in vivo data for this compound and its ester derivatives is currently unavailable, the broader context of long-chain fatty alcohol and wax ester research suggests that these molecules may possess interesting biological activities. The hypothetical experimental designs and potential signaling pathways outlined above provide a roadmap for future research that is necessary to elucidate the specific in vivo effects of these compounds. Researchers are encouraged to undertake such studies to fill this critical knowledge gap.
Safety Operating Guide
Navigating the Safe Disposal of 12-Heptacosanol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of 12-Heptacosanol, a long-chain fatty alcohol. While specific data for this compound is limited, this document leverages information from closely related long-chain alcohols to establish safe handling and disposal procedures.
Key Safety and Physical Data
Understanding the physical and chemical properties of a substance is the first step in safe handling. The following table summarizes key quantitative data for compounds structurally similar to this compound, providing a baseline for safety protocols.
| Property | Value | Source |
| Physical State | Solid, Crystalline | [1][2] |
| Appearance | White | [1][2] |
| Melting Point | 57 - 60 °C / 134.6 - 140 °F | [1][2] |
| Boiling Point | 270 °C / 518 °F | [1][2] |
| Flash Point | 120 °C / 248 °F | [1] |
Personal Protective Equipment (PPE) and First Aid
When handling this compound, appropriate personal protective equipment should be worn to minimize exposure.[1] This includes chemical-impermeable gloves, protective clothing, and eye and face protection compliant with OSHA or European standards.[1][3] In case of accidental exposure, the following first-aid measures should be taken:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[1][2]
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes.[1][3] If symptoms occur, get medical attention.[2]
-
Inhalation: Move the individual to fresh air.[1][2][3] If breathing is difficult or symptoms occur, seek immediate medical attention.[2][3]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward.[1][2] Do not induce vomiting.[3] Seek medical attention if symptoms occur.[2]
Proper Disposal Workflow
The disposal of this compound must be conducted in a manner that avoids environmental contamination.[3] It should not be discharged into sewer systems or waterways.[3] The primary recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
The following diagram outlines the logical workflow for the proper disposal of this compound.
Accidental Release Measures
In the event of a spill, it is crucial to prevent the substance from entering drains.[3] The spilled material should be collected and placed in suitable, closed containers for disposal.[3] For solid spills, sweep up and shovel into appropriate containers.[1][2] It is important to avoid dust formation during cleanup.[1][2][3] All sources of ignition should be removed, and spark-proof tools should be used.[3]
Container Disposal
Empty containers that held this compound must also be handled properly. Containers can be triple-rinsed (or the equivalent), with the rinsate collected as hazardous waste.[4] After thorough rinsing and drying, the packaging may be offered for recycling, reconditioning, or disposed of in a sanitary landfill after being punctured to prevent reuse.[3] Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.[3]
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining environmental responsibility.
References
Essential Safety and Logistical Information for Handling 12-Heptacosanol
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for 12-Heptacosanol.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment. The following table summarizes the recommended PPE for handling this compound in a solid form.
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Safety Glasses | ANSI Z87.1-compliant, with side shields | Protects against accidental splashes or airborne particles. |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves. | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory Coat | Standard, long-sleeved lab coat. | Protects clothing and skin from potential contamination. |
| Respiratory | Not generally required | Use in a well-ventilated area. A dust mask may be used if handling generates significant airborne particles. | This compound is a non-volatile solid under standard conditions, minimizing inhalation risk. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound ensures safety and procedural consistency.
-
Preparation :
-
Ensure the work area, typically a laboratory fume hood or a well-ventilated benchtop, is clean and uncluttered.
-
Assemble all necessary equipment, including spatulas, weighing paper, and receiving vessels.
-
Don the appropriate PPE as outlined in the table above.
-
-
Dispensing and Weighing :
-
Carefully open the container of this compound, avoiding any sudden movements that could generate dust.
-
Use a clean spatula to transfer the desired amount of the solid onto weighing paper or directly into a tared container on a calibrated analytical balance.
-
If transferring to a new container, label it clearly with the chemical name, concentration (if applicable), date, and your initials.
-
-
Post-Handling :
-
Securely close the primary container of this compound.
-
Clean any minor spills with a damp cloth or paper towel, ensuring to dispose of the cleaning materials appropriately.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.
-
Solid Waste :
-
Collect unused this compound and any contaminated disposable materials (e.g., weighing paper, gloves) in a designated, sealed, and clearly labeled waste container.[1]
-
This container should be marked as "non-hazardous solid waste".[1]
-
Dispose of the container through your institution's environmental health and safety (EHS) office or a certified waste disposal contractor.[1][2]
-
-
Empty Containers :
-
Empty containers of this compound can typically be disposed of in the regular trash, provided they are completely empty and the label has been defaced or removed to prevent misuse.[3]
-
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
